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  • Product: 2-Iodo-N,4-dimethylaniline
  • CAS: 835872-99-6

Core Science & Biosynthesis

Foundational

Synthesis Pathways and Mechanistic Insights for 2-Iodo-N,4-dimethylaniline

Executive Summary 2-Iodo-N,4-dimethylaniline (CAS: 835872-99-6) is a highly functionalized halogenated aromatic amine[1]. Structurally, it features an electron-rich secondary amine core with an ortho-iodine atom, making...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodo-N,4-dimethylaniline (CAS: 835872-99-6) is a highly functionalized halogenated aromatic amine[1]. Structurally, it features an electron-rich secondary amine core with an ortho-iodine atom, making it an invaluable bifunctional building block in organic synthesis. It is predominantly utilized as a precursor in transition-metal-catalyzed cross-coupling reactions, such as the synthesis of bulky heteroarylphosphines, benzothiazolethiones, and complex indole frameworks via palladium-catalyzed annulations[2][3].

This technical guide delineates the two most robust, field-proven synthetic pathways for generating 2-iodo-N,4-dimethylaniline, analyzing the underlying causality of the experimental conditions to ensure high-fidelity reproducibility.

Retrosynthetic Strategy & Pathway Overview

The synthesis of 2-iodo-N,4-dimethylaniline can be approached via two primary disconnections:

  • Pathway A (C-I Disconnection): Direct electrophilic aromatic iodination of N-methyl-p-toluidine.

  • Pathway B (C-N Disconnection): Reductive N-methylation of 2-iodo-4-methylaniline.

Retrosynthesis Target 2-Iodo-N,4-dimethylaniline (Target) PathA N-Methyl-p-toluidine (Pathway A: Iodination) Target->PathA C-I Bond Disconnection PathB 2-Iodo-4-methylaniline (Pathway B: N-Methylation) Target->PathB C-N(Me) Bond Disconnection

Retrosynthetic pathways for 2-Iodo-N,4-dimethylaniline.

Pathway A: Direct Electrophilic Aromatic Iodination

Mechanistic Causality

The direct iodination of N-methyl-p-toluidine relies on classic Electrophilic Aromatic Substitution (EAS). The secondary amine group (-NHCH3) is strongly electron-donating via resonance, highly activating the ring and directing incoming electrophiles to the ortho and para positions. Because the para position is sterically blocked by the existing methyl group (-CH3), the electrophilic attack is exclusively funneled to the ortho position (C2)[4].

While molecular iodine ( I2​ ) can be used in the presence of weak acids or oxidants to trap the generated hydrogen iodide ( HI )[4], using N-Iodosuccinimide (NIS) is synthetically superior for laboratory-scale preparations. NIS provides a pre-formed, highly reactive electrophilic iodine species ( I+ ), bypassing the need for harsh oxidants that could inadvertently oxidize the sensitive secondary amine.

EAS_Mechanism A N-Methyl-p-toluidine C Wheland Intermediate (Sigma Complex) A->C B Iodonium Ion (I+) B->C Electrophilic Attack D 2-Iodo-N,4-dimethylaniline C->D -H+ (Rearomatization)

Electrophilic aromatic substitution mechanism for ortho-iodination.

Self-Validating Experimental Protocol
  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve N-methyl-p-toluidine (10.0 mmol, 1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature suppresses potential radical side-reactions and N-iodination.

  • Electrophilic Addition: Add N-Iodosuccinimide (NIS) (10.5 mmol, 1.05 equiv) portion-wise over 15 minutes. Shield the flask from light using aluminum foil to prevent homolytic cleavage of the N-I bond.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) using a 10% Ethyl Acetate/Hexane system (UV active).

  • Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: The thiosulfate instantly reduces any unreacted electrophilic iodine to inert iodide ( I− ), halting the reaction and preventing post-workup oxidation.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography to yield the pure target compound.

Pathway B: Reductive N-Methylation

Mechanistic Causality

Starting from the commercially available primary amine, 2-iodo-4-methylaniline, one must selectively install a single methyl group. Direct alkylation using methyl iodide ( CH3​I ) and a base is notoriously difficult to control and frequently results in over-alkylation, yielding the unwanted N,N-dimethyl tertiary amine or quaternary ammonium salts.

The authoritative approach is reductive amination using formaldehyde and sodium cyanoborohydride ( NaBH3​CN )[5]. The primary amine condenses with formaldehyde to form a hemiaminal, which dehydrates under mildly acidic conditions to form a highly electrophilic iminium ion. NaBH3​CN is chosen specifically for its kinetic selectivity: at pH ~4–5, it is a weak reducing agent that will not reduce the unreacted formaldehyde, but it rapidly and selectively reduces the highly activated iminium ion to the secondary amine[5].

Reductive_Amination A 2-Iodo-4-methylaniline C Hemiaminal A->C Nucleophilic Attack B Formaldehyde B->C D Iminium Ion C->D -H2O (Acid Catalyzed) E 2-Iodo-N,4-dimethylaniline D->E Hydride Reduction

Reductive amination mechanism via iminium ion intermediate.

Self-Validating Experimental Protocol
  • Condensation: Dissolve 2-iodo-4-methylaniline (10.0 mmol, 1.0 equiv) in 30 mL of anhydrous Methanol. Add paraformaldehyde (12.0 mmol, 1.2 equiv) and glacial acetic acid (15.0 mmol, 1.5 equiv).

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes. Causality: The acetic acid establishes the necessary pH (~4.5) to protonate the hemiaminal intermediate, driving the dehydration to form the iminium ion.

  • Reduction: Cool the reaction to 0 °C. Carefully add sodium cyanoborohydride ( NaBH3​CN ) (13.0 mmol, 1.3 equiv) in two portions over 15 minutes[5].

  • Propagation: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Quench the reaction carefully with 30 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Causality: Neutralizes the acetic acid and decomposes any residual boron complexes, freeing the amine.

  • Isolation: Extract the mixture with Dichloromethane (DCM) (3 × 30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate the solvent under reduced pressure[5].

  • Purification: Flash chromatography using 5% DCM in petroleum ether yields the pure secondary amine as a pale oil[5].

Quantitative Data & Pathway Comparison

To assist researchers in selecting the optimal synthetic route based on their laboratory constraints, the quantitative metrics of both pathways are summarized below:

MetricPathway A: Direct IodinationPathway B: Reductive Amination
Starting Material N-Methyl-p-toluidine2-Iodo-4-methylaniline
Key Reagents NIS, DMF (HCHO)n​ , NaBH3​CN , AcOH
Typical Yield 75% – 85%85% – 95%
Regioselectivity Excellent (Sterically driven)N/A (Pre-installed Iodine)
Chemoselectivity Moderate (Requires light shielding)Excellent (Kinetic control)
Scalability High (Industrial viability)Moderate (Toxicity of cyanides)
Primary Risk Oxidative degradation of amineGeneration of toxic HCN gas if over-acidified

Conclusion

Both direct electrophilic iodination and reductive N-methylation provide robust, high-yielding access to 2-iodo-N,4-dimethylaniline. Pathway A is generally preferred for larger-scale synthesis due to the low cost of N-methyl-p-toluidine and the avoidance of cyanide-based reducing agents. Pathway B, however, offers superior chemoselectivity and is ideal for late-stage functionalization or when working on smaller discovery-chemistry scales where absolute control over the methylation state is required.

References

  • [1] 835872-99-6 | 2-Iodo-N,4-dimethylaniline | BLD Pharm. bldpharm.com. 1

  • [2] N-(2-碘-4-甲基苯基)甲胺 | 835872-99-6 - 摩熵化学. molaid.com. 2

  • [4] EP0101282B1 - A method for producing iodine or iodine derivatives. google.com.4

  • [3] Chapter 4: The cyclisation of N-allyl-2-iodo-4-methylaniline. tezu.ernet.in. 3

  • [5] Potassium tert-Butoxide Promoted Intramolecular Arylation via a Radical Pathway. amazonaws.com. 5

Sources

Exploratory

The Reactivity Profile of ortho-Iodoanilines: A Technical Guide to Palladium-Catalyzed Heteroannulation and Cross-Coupling

Executive Summary In the realm of synthetic organic chemistry and drug discovery, the ortho-iodoaniline scaffold represents a privileged bifunctional building block. Its unique reactivity stems from the synergistic relat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic organic chemistry and drug discovery, the ortho-iodoaniline scaffold represents a privileged bifunctional building block. Its unique reactivity stems from the synergistic relationship between a highly reactive carbon-iodine (C–I) bond and a proximate nucleophilic amine. This whitepaper provides an in-depth mechanistic analysis and practical methodology guide for utilizing ortho-iodoanilines in transition-metal-catalyzed cross-coupling and heteroannulation reactions, with a specific focus on the synthesis of indoles, quinolines, and indolines.

Mechanistic Foundations: The Bifunctional Advantage

The synthetic utility of ortho-iodoanilines is driven by the differential reactivity of its functional groups. The C–I bond possesses a relatively low bond dissociation energy (~65 kcal/mol) compared to C–Br (~81 kcal/mol) or C–Cl (~97 kcal/mol). This thermodynamic vulnerability allows for rapid oxidative addition by low-valent transition metals, such as Pd(0), under mild conditions without the strict requirement for highly electron-rich or sterically demanding phosphine ligands[1].

Once the arylpalladium(II) intermediate is formed, the adjacent ortho-amino group acts as an intramolecular nucleophilic trap. This proximity effect enables rapid cyclization following the insertion of unsaturated coupling partners (alkynes, alkenes, or allylic alcohols), effectively outcompeting intermolecular side reactions and driving the formation of stable heterocycles[2].

The Larock Indole Synthesis: A Mechanistic Masterclass

The most prominent application of ortho-iodoaniline reactivity is the 1[1]. This palladium-catalyzed heteroannulation with internal alkynes is the premier method for constructing 2,3-disubstituted indoles.

The regioselectivity of this reaction is dictated by steric causality. During the syn-insertion of the alkyne into the arylpalladium bond, the more sterically demanding substituent of the alkyne preferentially orients itself away from the bulky arylpalladium moiety. Consequently, the bulkier group exclusively populates the 2-position of the resulting indole core.

LarockMechanism Pd0 Pd(0) Active Catalyst OxAdd 1. Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd o-Iodoaniline Coord 2. Alkyne Coordination & Syn-Insertion OxAdd->Coord Internal Alkyne Palladacycle 3. C-N Bond Formation (Hetero-Palladacycle) Coord->Palladacycle Base (-HI) RedElim 4. Reductive Elimination (Indole Formation) Palladacycle->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of the Larock Indole Synthesis highlighting palladium intermediate transitions.

Divergent Reactivity: Tailoring the Coupling Partner

By modulating the unsaturated coupling partner, researchers can leverage the ortho-iodoaniline core to access a diverse array of pharmacologically relevant scaffolds[3].

  • Internal Alkynes Indoles: As described above, alkynes yield indoles. Intramolecular variants using alkyne-tethered o-iodoanilines enable the rapid assembly of 3,4-fused tricyclic indoles, which are critical precursors in the total synthesis of complex alkaloids like fargesine[2].

  • Allylic Alcohols & Maleates Quinolines / 2-Quinolones: Heck-type coupling of o-iodoanilines with dimethyl maleate or allylic alcohols, followed by intramolecular condensation and dehydrogenation, provides direct access to functionalized quinolines and 2-quinolones[4].

  • Non-Conjugated Alkenes Indolines: Recent advances demonstrate that directed nucleopalladation of non-conjugated alkenes with o-iodoanilines proceeds in an anti-selective [3+2] heteroannulation fashion, yielding highly substituted indolines[5].

Quantitative Reaction Parameters

The table below summarizes the optimized reaction conditions and yields for divergent heterocycle synthesis starting from ortho-iodoanilines, demonstrating the robustness of the scaffold across different catalytic environments.

SubstrateCoupling PartnerCatalyst SystemMajor ProductYieldReference
o-Iodoaniline1-(Trimethylsilyl)-1-propynePd(OAc)₂, LiCl, KOAc3-Methyl-2-(trimethylsilyl)indole80–85%1
Alkyne-tethered o-iodoanilineIntramolecular AlkynePd(OAc)₂, PPh₃, K₂CO₃3,4-Fused tricyclic indoleUp to 99%2
o-IodoanilineDimethyl maleatePd(OAc)₂, KOAc4-Carbomethoxy-2-quinolone30–72%4
o-IodoanilineNon-conjugated alkenePd(OAc)₂, K₂CO₃, HFIPIndoline derivatives53–96%5

Self-Validating Experimental Protocol: Larock Annulation

To ensure high reproducibility and scientific integrity, the following protocol outlines the synthesis of 3-methyl-2-(trimethylsilyl)indole. This workflow is designed as a self-validating system where the physical and chemical behavior of the reaction mixture confirms mechanistic progression[1].

ExpWorkflow Prep Reagent Assembly Pd(OAc)2, LiCl, Base Degas Inert Atmosphere Freeze-Pump-Thaw Prep->Degas React Thermal Annulation 100°C, 22h Degas->React Workup Aqueous Workup EtOAc Extraction React->Workup Purify Chromatography & TLC Validation Workup->Purify

Step-by-step experimental workflow for palladium-catalyzed heteroannulation.

Step-by-Step Methodology & Causality Analysis

Step 1: Reagent Assembly and Catalyst Activation

  • Action: In a flame-dried Schlenk flask, combine o-iodoaniline (1.0 equiv), 1-(trimethylsilyl)-1-propyne (1.2 equiv), Pd(OAc)₂ (5 mol%), LiCl (1.0 equiv), and KOAc (2.0 equiv) in anhydrous DMF.

  • Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The addition of LiCl is critical ; chloride ions coordinate to the active Pd(0), forming an anionic [Pd(0)Cln​] complex. This prevents the agglomeration and precipitation of inactive "palladium black." KOAc serves as a mild base to neutralize the HI byproduct generated during palladacycle formation, driving the reaction forward without degrading sensitive functional groups.

Step 2: Degassing and Inert Atmosphere

  • Action: Subject the mixture to three freeze-pump-thaw cycles and backfill with ultra-pure Argon.

  • Causality: The active Pd(0) catalyst is highly susceptible to oxidation by atmospheric O₂. Furthermore, oxygen can promote unwanted alkyne homocoupling (Glaser coupling). Rigorous degassing ensures maximum catalyst longevity and prevents the consumption of the alkyne starting material.

Step 3: Thermal Annulation

  • Action: Heat the reaction mixture to 100 °C for 22 hours.

  • Causality: While the oxidative addition of the highly reactive C–I bond occurs readily at lower temperatures, the subsequent alkyne insertion and intramolecular amination require significant thermal energy to overcome the activation barrier of the sterically encumbered palladacycle intermediate.

Step 4: Aqueous Workup and Extraction

  • Action: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash sequentially with water (3x) and brine.

  • Causality: DMF is highly water-soluble but difficult to evaporate. Multiple aqueous washes partition the DMF and inorganic salts (LiCl, KI, KOAc) into the aqueous layer, leaving the highly lipophilic indole product in the organic phase.

Step 5: Purification and Validation

  • Action: Purify via silica gel flash chromatography. Validate the structure via ¹H NMR.

  • Causality: The 2-silyl group provides a distinct analytical signature (a sharp singlet near 0 ppm in ¹H NMR). The presence of this peak, coupled with the disappearance of the aniline amine protons, confirms both successful cyclization and the strict regioselectivity dictated by the steric bulk of the trimethylsilyl group during the insertion step.

Applications in Drug Discovery

The ability to rapidly construct highly functionalized indoles and quinolines from ortho-iodoanilines has profound implications for drug discovery[6]. The indole core is a privileged pharmacophore present in numerous therapeutics, including anti-migraine medications (triptans), antiviral agents (e.g., Arbidol), and complex natural product-derived anticancer alkaloids (e.g., perophoramidine and minfiensine)[7]. By utilizing the modularity of the Larock synthesis and related cross-coupling techniques, medicinal chemists can efficiently generate diverse libraries of heterocycles to map structure-activity relationships (SAR) and optimize binding affinities in target-based drug design.

References

  • 3-methyl-2-(trimethylsilyl)indole - Organic Syntheses Procedure Organic Syntheses
  • Intramolecular Cyclization | Encyclopedia MDPI MDPI Encyclopedia
  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones National Center for Biotechnology Inform
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids Royal Society of Chemistry (RSC)
  • Anti-selective [3+2] (Hetero)

Sources

Foundational

Electrophilic Iodination of N,4-Dimethylaniline: Mechanistic Insights, Protocol Optimization, and Scalability

Introduction The synthesis of halogenated anilines is a critical operation in pharmaceutical development, providing essential precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of halogenated anilines is a critical operation in pharmaceutical development, providing essential precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Among these, the electrophilic iodination of N,4-dimethylaniline (also known as N-methyl-p-toluidine) presents a unique synthetic challenge. Due to the highly electron-rich nature of the aromatic ring, the substrate is exceptionally prone to over-oxidation and polyiodination[1]. This technical guide provides a comprehensive, causality-driven framework for achieving regioselective mono-iodination of N,4-dimethylaniline, bridging mechanistic theory with self-validating experimental protocols.

Mechanistic Rationale & Regioselectivity

In electrophilic aromatic substitution (EAS), the regiochemical outcome is dictated by the electronic and steric influences of existing substituents. N,4-dimethylaniline features two activating groups:

  • -NHCH₃ (N-methylamino) Group: A strongly activating, ortho/para-directing group. Its electron-donating capacity is driven by the resonance of the nitrogen lone pair into the aromatic π-system.

  • -CH₃ (Methyl) Group: A weakly activating, ortho/para-directing group, relying on hyperconjugation and inductive effects.

Causality of Regioselection: When these two groups compete, the stronger resonance-donating group (-NHCH₃) dominates the directing effect. Because the para position relative to the -NHCH₃ group is sterically blocked by the existing methyl group at C4, the electrophile (I⁺) is forced to attack the ortho position (C2)[1]. The resulting product is exclusively 2-iodo-N,4-dimethylaniline .

Regioselectivity Substrate N,4-Dimethylaniline Sub1 -NHCH3 Group Strong EDG (Resonance) Ortho/Para Directing Substrate->Sub1 Sub2 -CH3 Group Weak EDG (Inductive) Ortho/Para Directing Substrate->Sub2 Conflict Directing Group Competition Sub1->Conflict Sub2->Conflict ParaBlocked Para position to -NHCH3 Blocked by -CH3 Conflict->ParaBlocked OrthoOpen Ortho position to -NHCH3 Sterically Accessible Conflict->OrthoOpen Product Product: 2-Iodo-N,4-dimethylaniline ParaBlocked->Product Disfavored OrthoOpen->Product Favored Pathway

Regiochemical logic for the electrophilic iodination of N,4-dimethylaniline.

Reagent Selection: Mitigating Oxidation and Polyiodination

The primary failure modes in the iodination of N-alkyl anilines are the oxidative degradation of the amine (leading to tarry, polymeric mixtures) and the formation of di- or tri-iodinated species[1]. Elemental iodine (I₂) alone is often too oxidizing for such electron-rich substrates unless carefully modulated[2].

To circumvent this, two primary reagent systems are recommended:

  • N-Iodosuccinimide (NIS): NIS acts as a mild, controlled source of the iodonium ion (I⁺). By using NIS in polar aprotic solvents (like acetonitrile) at reduced temperatures, the rate of iodination outpaces the rate of oxidation, allowing for high-yielding mono-iodination[3].

  • I₂ / Oxidant Systems (Green Chemistry): Utilizing a catalytic or stoichiometric amount of I₂ in conjunction with a mild oxidant like hydrogen peroxide (H₂O₂) or urea-hydrogen peroxide (UHP). The oxidant continuously regenerates I⁺ from the byproduct hydrogen iodide (HI), ensuring 100% atom economy of iodine while keeping the instantaneous concentration of I₂ low enough to prevent substrate oxidation[4],[2].

Quantitative Comparison of Reagent Systems
Reagent SystemSolventTemperatureAtom Economy (I)Risk of OxidationTypical Yield
I₂ (Elemental) DCM / H₂O25 °C50%High< 40% (Tarry)
NIS MeCN or DMF0 °C to 15 °C100% (of active I⁺)Low80 - 95%
I₂ / H₂O₂ MeOH / H₂O25 °C100%Moderate75 - 85%

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in validation steps to ensure reproducibility and high fidelity.

Protocol A: Mild Iodination using N-Iodosuccinimide (NIS)

This method is optimized for laboratory-scale synthesis where strict control over polyiodination is required[3].

  • Dissolution & Thermal Control: Dissolve N,4-dimethylaniline (1.0 equiv) in anhydrous acetonitrile (0.2 M concentration). Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Acetonitrile stabilizes the polar transition state of the EAS reaction. Cooling to 0 °C suppresses the activation energy required for oxidative side reactions[1].

  • Electrophile Addition: Add NIS (1.05 equiv) portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents localized spikes in I⁺ concentration, strictly limiting the reaction to mono-iodination[1].

  • Reaction Monitoring: Stir the mixture at 0 °C to 15 °C for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) (Hexanes/EtOAc, 9:1). The product spot will be less polar than the starting material.

  • Quenching (Critical Step): Once starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Causality: Na₂S₂O₃ rapidly reduces any unreacted electrophilic iodine (I⁺ or I₂) to inert iodide (I⁻), immediately halting the reaction and preventing post-workup oxidation[1].

  • Isolation: Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Workflow Start Dissolve Substrate in MeCN (0°C) AddNIS Portion-wise Addition of NIS (1.05 eq) Start->AddNIS Prevents Oxidation React Stir at 0-15°C Monitor via TLC AddNIS->React Controls Polyiodination Quench Quench with Sat. Na2S2O3 React->Quench Neutralizes Active I+ Extract Extract (EtOAc) & Wash (Brine) Quench->Extract Purify Column Chromatography Extract->Purify

Step-by-step workflow for the mild electrophilic iodination using NIS.

Protocol B: Green Oxidative Iodination (I₂ / H₂O₂)

This protocol is highly scalable and environmentally benign, utilizing water as a co-solvent and generating only water as a byproduct[4],[5].

  • Preparation: In a round-bottom flask, suspend N,4-dimethylaniline (1.0 equiv) and finely crushed iodine (I₂, 0.55 equiv) in a mixture of methanol and water (1:1 v/v).

  • In Situ Activation: Slowly add 30% aqueous H₂O₂ (1.2 equiv) dropwise via an addition funnel at room temperature.

    • Causality: The H₂O₂ oxidizes the generated HI back to I₂, driving the reaction to completion while maintaining a low, steady-state concentration of active iodine[2].

  • Workup: Stir for 4 hours. Quench with Na₂S₂O₃, extract with dichloromethane (DCM), and purify.

Analytical Validation & Troubleshooting

  • NMR Verification: ¹H NMR is the definitive tool for validating regioselectivity. The starting N,4-dimethylaniline exhibits a pseudo-symmetric AA'BB' coupling pattern in the aromatic region. The successful formation of 2-iodo-N,4-dimethylaniline will collapse this symmetry, presenting a 1,2,4-trisubstituted aromatic pattern: a doublet (meta-coupling, ~1.5-2.0 Hz), a doublet of doublets (ortho/meta coupling), and an ortho-coupled doublet (~8.0 Hz).

  • Troubleshooting Oxidation: If the crude mixture appears black and tarry, the substrate has undergone oxidative polymerization[1]. Corrective Action: Ensure the reaction is strictly maintained at 0 °C during NIS addition, and verify that the solvent is free of transition-metal impurities that could catalyze single-electron transfer (SET) oxidation pathways.

  • Troubleshooting Polyiodination: The appearance of multiple non-polar spots on TLC indicates di-iodination. Corrective Action: Dilute the reaction mixture further (e.g., to 0.1 M) and reduce the equivalents of the iodinating agent to exactly 1.0.

References

  • Ajvazi, N., & Stavber, S. (2022). "Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I." Compounds, 2(1), 3-24. URL:[Link]

  • Organic Chemistry Portal. "N-Iodosuccinimide (NIS)". Organic Chemistry Portal. URL:[Link]

  • Organic Chemistry Portal. "Iodoarenes synthesis by iodination or substitution". Organic Chemistry Portal. URL:[Link]

  • Scheide, M.R., Nicoleti, C.R., Martins, G.M., Braga, A.L. (2021). "Electrohalogenation of organic compounds." Organic & Biomolecular Chemistry, 19, 2578–2602. (Cited via PMC Review on Electrochemical Iodination). URL:[Link]

Sources

Exploratory

The Biological Activity of Substituted Anilines: A Technical Guide to QSAR, Mechanisms, and Assay Validation

Executive Summary Substituted anilines and their structural derivatives (such as anilides, naphthoquinone-anilines, and benzodiazepine-aniline hybrids) represent a highly privileged class of pharmacophores in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted anilines and their structural derivatives (such as anilides, naphthoquinone-anilines, and benzodiazepine-aniline hybrids) represent a highly privileged class of pharmacophores in medicinal chemistry. As a Senior Application Scientist, I approach the evaluation of these compounds not merely as a catalog of structural variants, but as a highly predictable system where electronic and steric inputs directly dictate biological outputs. This guide synthesizes the Quantitative Structure-Activity Relationship (QSAR) profiling, mechanistic pathways, and self-validating experimental protocols required to accurately assess the biological activity of substituted anilines.

Physicochemical Drivers of Biological Activity (QSAR)

The biological efficacy and toxicity of substituted anilines are strictly governed by the electronic, steric, and lipophilic nature of their ring substituents. Advanced QSAR models utilizing Density Functional Theory (DFT) reveal that the energy of the highest occupied molecular orbital (EHOMO) and lowest unoccupied molecular orbital (ELUMO) are the primary determinants of molecular reactivity and subsequent biological toxicity[1].

  • Electronic Effects & Electrophilicity: The introduction of electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halogens (-Cl, -F) at the para or meta positions lowers the LUMO energy. This modification enhances the molecule's ability to act as an electrophile or participate in critical hydrogen bonding with target proteins. Consequently, these substitutions significantly amplify antibacterial activity against Gram-positive and Gram-negative strains[2]. Similar enhancements are observed in hybrid scaffolds, where -Cl and -NO₂ substitutions maximize antimicrobial efficacy[3].

  • Lipophilicity and Membrane Partitioning (log P): The acute cellular toxicity of substituted anilines exhibits a parabolic relationship with the 1-octanol/water partition coefficient (log P). Assays utilizing Balb/3T3 cells demonstrate that cellular viability (pI₅₀) correlates strongly with log P, while intracellular ATP levels remain relatively stable. This causality suggests that baseline toxicity is driven by non-specific membrane partitioning and lipid bilayer disruption, rather than the specific targeted depletion of cellular energy metabolism[4].

  • Antioxidant Capacity: For N-arylmethyl substituted anilines, the Trolox Equivalent Antioxidant Capacity (TEAC) and radical scavenging abilities are heavily dependent on exact polarizability and total charge-weighted partial positively charged surface area (PPSA-2). Electron-donating groups (EDGs) that increase electron density (HOMO) are critical for maximizing this antioxidant potential[5].

QSAR_Workflow A Substituted Aniline Library (Variable R-groups) B DFT Geometry Optimization (B3LYP/6-311G**) A->B D In Vitro Assays (MIC, IC50, TEAC) A->D C Descriptor Extraction (HOMO/LUMO, log P) B->C E Statistical Regression (MLR / PLS Analysis) C->E D->E F Validated QSAR Model (Predictive Toxicology) E->F

Fig 1: QSAR predictive workflow mapping physicochemical descriptors to biological endpoints.

Quantitative Data Synthesis

To facilitate rapid comparison across different therapeutic targets, the quantitative biological metrics of various substituted aniline scaffolds are summarized below.

Compound ScaffoldBiological Target / AssayKey Substituent EffectQuantitative MetricReference
Substituted Anilides E. coli, S. aureus-NO₂ (EWG) increases activitypMIC: 1.35 – 1.75[2]
Aniline-Naphthoquinones STAT3 (DU-145, HT-29)Aromatic amine substitutionIC₅₀: 1.0 – 3.0 μM[6]
N-arylmethyl Anilines ABTS / DPPH RadicalsElectronic Energy (EE) drives TEACHigh TEAC variance[5]
Substituted Anilines Balb/3T3 Cell ViabilityParabolic relation with log PpI₅₀ correlates to log P[4]
Benzodiazepine-Anilines S. aureus, C. albicans-Cl, -NO₂ enhance efficacypMIC: 1.70 – 2.30 μM/mL[3]

Mechanistic Pathways of Anticancer Activity

Beyond basic cytotoxicity, substituted anilines have been engineered into highly specific targeted therapies. When hybridized with 1,4-naphthoquinones, substituted anilines demonstrate potent anticancer activity by functioning as Signal Transducer and Activator of Transcription 3 (STAT3) dimerization inhibitors.

The Causality of Inhibition: Normally, Receptor Tyrosine Kinases (RTKs) phosphorylate STAT3 monomers, allowing their SH2 domains to cross-bind and form active dimers. The substituted aniline derivatives competitively bind to the SH2 domain. By sterically and electronically occluding this binding pocket, the compounds prevent STAT3 dimerization, thereby blocking its nuclear translocation and the subsequent transcription of anti-apoptotic genes, ultimately inducing apoptosis in prostate and breast cancer cell lines[6].

STAT3_Pathway RTK Receptor Tyrosine Kinase (Activation) STAT3_M STAT3 Monomer (Phosphorylation) RTK->STAT3_M Dimer STAT3 Dimerization (SH2 Domain) STAT3_M->Dimer Inhibitor Substituted Aniline Derivative Inhibitor->Dimer Blocks Nuc Nuclear Translocation & DNA Binding Dimer->Nuc Apop Apoptosis Induction (Tumor Suppression) Nuc->Apop

Fig 2: Mechanistic pathway of STAT3 dimerization inhibition by substituted anilines.

Experimental Workflows and Self-Validating Protocols

Scientific integrity demands that protocols are not merely followed, but understood. The methodologies below incorporate internal controls to ensure every assay acts as a self-validating system.

Protocol A: Synthesis and Orthogonal Validation of Substituted Anilides
  • Acylation: React the substituted aniline (1.0 eq) with the appropriate acid chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C.

    • Causality: The 0°C environment strictly controls the highly exothermic nature of the reaction and prevents the formation of over-acylated di-amide byproducts.

  • Acid Scavenging: Add triethylamine (TEA, 1.5 eq) dropwise to the mixture.

    • Causality: TEA acts as a non-nucleophilic base to neutralize the HCl byproduct. Without TEA, the generated HCl would protonate the unreacted substituted aniline, rendering it nucleophilically inert and halting the reaction prematurely.

  • Self-Validation (LC-MS): Monitor via Thin Layer Chromatography (TLC). Upon completion, validate the crude product via LC-MS. The assay is validated only if the [M+H]+ peak matches the theoretical mass, confirming amide bond formation prior to costly downstream purification[2].

Protocol B: High-Throughput Antimicrobial Screening (Resazurin Microtiter Assay)
  • Inoculum Standardization: Standardize the bacterial suspension to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).

    • Causality: Standardizing the inoculum is critical to ensure that the inhibitor-to-target ratio remains mathematically consistent across all biological replicates.

  • Treatment: Perform 2-fold serial dilutions of the substituted aniline derivatives across a 96-well plate.

  • Metabolic Sensing: Add 10 µL of resazurin solution (0.015%) to each well.

    • Causality & Self-Validation: Resazurin acts as an internal metabolic sensor. Viable cells reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. If the negative control (media only) turns pink, the entire plate is invalidated due to external contamination. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the blue-to-pink color shift[3].

Protocol C: Fluorescence Polarization (FP) Assay for STAT3 Inhibition
  • Complex Formation: Incubate recombinant STAT3 protein with a fluorescently labeled phosphotyrosine peptide (e.g., 5-FAM-GpYLPQTV) in the presence of the substituted aniline derivative[6].

  • Signal Transduction (Causality): When the small fluorescent peptide binds to the massive STAT3 protein, its rotational mobility decreases, resulting in high fluorescence polarization (mP). If the aniline derivative successfully outcompetes the peptide for the SH2 domain, the small peptide is displaced into the solution. It will tumble rapidly, yielding low polarization.

  • Self-Validation: Include a known STAT3 inhibitor (e.g., LLL12) as a positive control. The assay is only valid if the positive control produces a predictable, dose-dependent decrease in mP units.

References

  • Synthesis, antimicrobial and QSAR studies of substituted anilides. cust.edu.tw. 2

  • QSAR Analyzes for the Predictive Toxicity of Substituted Phenols and Anilines to Fish (carp). scientific.net. 1

  • Quantitative analysis of structure-toxicity relationships of substituted anilines by use of Balb/3T3 cells. oup.com. 4

  • Synthesis, antimicrobial, anticancer and QSAR studies of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]. arabjchem.org. 3

  • QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIPS TO PREDICT IN VITRO TEAC AND EC50 OF SYNTHETIC ANILINES. redalyc.org. 5

  • Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. nih.gov. 6

Sources

Foundational

The Strategic Role of 2-Iodo-N,4-dimethylaniline in Advanced Organic Synthesis: Mechanistic Insights and Heterocyclic Applications

Executive Summary In the landscape of modern organic chemistry and drug discovery, the rational design of heterocyclic scaffolds relies heavily on highly functionalized building blocks. 2-Iodo-N,4-dimethylaniline (CAS: 8...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic chemistry and drug discovery, the rational design of heterocyclic scaffolds relies heavily on highly functionalized building blocks. 2-Iodo-N,4-dimethylaniline (CAS: 835872-99-6) has emerged as a privileged precursor for the synthesis of complex indoles, quinolines, and polycyclic fused systems[1]. By combining an ortho-halogen handle for transition-metal oxidative addition with a secondary amine for directed cyclization, this molecule enables rapid complexity generation. This whitepaper provides an in-depth technical analysis of its structural advantages, core mechanistic pathways, and self-validating experimental protocols utilized by synthetic chemists.

Structural and Electronic Profiling

The utility of 2-Iodo-N,4-dimethylaniline stems from its precise substitution pattern, which dictates its reactivity in cross-coupling and C-H activation paradigms.

  • The ortho-Iodo Substituent: Iodine is an excellent leaving group, making the C-I bond highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0), Au(I)). Its ortho relationship to the amine is the critical geometric requirement for subsequent intramolecular annulations[2].

  • The N-Methyl Group: As a secondary amine, the N-methyl group prevents undesired primary amine side reactions (such as over-alkylation, diazonium formation, or catalyst poisoning via stable metal-amide complexes). Furthermore, in amide derivatives, the N-methyl group restricts rotation, biasing the rotamer population toward the reactive conformation necessary for cyclization (the Thorpe-Ingold effect).

  • The para-Methyl Group: Acting as an electron-donating group (EDG), the methyl group at position 4 enriches the electron density of the aromatic ring. This accelerates the initial oxidative addition step compared to electron-deficient aryl halides and directs regioselectivity during electrophilic cyclization events[3].

Table 1: Physicochemical & Electronic Parameters
ParameterValue / DescriptionImpact on Synthesis
CAS Number 835872-99-6[4]Standard identifier for procurement and spectral reference.
Molecular Formula C8H10INDefines stoichiometry and mass-balance (MW: 247.08 g/mol ).
Electronic Nature Electron-rich aromatic ringAccelerates Pd(0) oxidative addition; increases nucleophilicity of the amine.
Steric Profile Moderate (N-methyl + o-iodo)Requires optimized phosphine ligands (e.g., dppf, XPhos) to overcome steric crowding during transmetalation.
Primary Reactivity C-I bond cleavage, N-H functionalizationDual-reactivity enables cascade reactions (e.g., Sonogashira followed by hydroamination).

Core Mechanistic Pathways

Cascade Cyclization to 1,5-Dimethylindoles

One of the most powerful applications of 2-Iodo-N,4-dimethylaniline is its conversion into functionalized indoles. The classical approach involves a Sonogashira cross-coupling with a terminal alkyne, followed by a transition-metal-catalyzed (often Gold or Palladium) intramolecular hydroamination[5]. The Gold(I)-catalyzed cascade cyclization of anilines exploits the π -Lewis acidity of Au(I) to activate the alkyne, driving the N-methyl amine to attack and form the indole core[5].

Cascade_Cyclization A 2-Iodo-N,4-dimethylaniline (CAS: 835872-99-6) C Sonogashira Coupling [Pd(PPh3)2Cl2 / CuI] A->C B Terminal Alkyne B->C D o-Alkynyl-N,4-dimethylaniline C->D Oxidative Addition & Transmetalation E Cascade Cyclization [Au(I) Catalyst] D->E Alkyne Activation (pi-Lewis Acid) F 1,5-Dimethylindole Derivatives E->F Intramolecular Hydroamination

Figure 1: Catalytic cascade from 2-Iodo-N,4-dimethylaniline to 1,5-dimethylindoles.

Intramolecular C-H Bond Functionalization

Beyond alkyne coupling, 2-Iodo-N,4-dimethylaniline is utilized in complex C-H activation workflows. For instance, acylation of the secondary amine with complex carboxylic acids (such as ferrocenecarboxylic acid) yields an amide intermediate. Subsequent Palladium-catalyzed intramolecular C(sp2)-H bond functionalization leverages the ortho-iodo group to arylate the adjacent ring, generating heavily functionalized, fused polycyclic scaffolds[6].

CH_Activation SM1 2-Iodo-N,4-dimethylaniline Step1 Amidation (HATU, DIPEA) SM1->Step1 SM2 Carboxylic Acid (e.g., Ferrocenecarboxylic Acid) SM2->Step1 Int N-Aryl-N-methylamide Intermediate Step1->Int Peptide Coupling Step2 Intramolecular C-H Arylation [Pd(OAc)2, PCy3, Base] Int->Step2 Pd(0) Oxidative Addition to C-I Bond Prod Fused Polycyclic Scaffold Step2->Prod C-H Activation & Reductive Elimination

Figure 2: Amidation and Pd-catalyzed intramolecular C-H arylation workflow.

Causality and Optimization in Experimental Design

To ensure high yields and prevent side reactions, the experimental design must account for the specific chemical behavior of 2-Iodo-N,4-dimethylaniline:

  • Strict Anaerobic Conditions: In Sonogashira couplings, the presence of oxygen leads to the rapid oxidation of the Cu(I) co-catalyst, triggering the Glaser homocoupling of the terminal alkyne. Degassing via the freeze-pump-thaw method or rigorous sparging with Argon is non-negotiable.

  • Ligand Selection (Steric vs. Electronic Tuning): The ortho-iodo and N-methyl groups create a sterically hindered environment. While standard Pd(PPh3​)2​Cl2​ is often sufficient for simple alkynes, bulky alkynes or complex C-H activation steps require electron-rich, sterically demanding Buchwald-type ligands (e.g., XPhos) or tricyclohexylphosphine ( PCy3​ ) to accelerate reductive elimination[6].

  • Base Selection: The choice of base dictates the rate of transmetalation. Triethylamine ( Et3​N ) is typically used as both solvent and base in Sonogashira couplings to deprotonate the terminal alkyne smoothly. For C-H activation, stronger, insoluble bases like Cs2​CO3​ are preferred to drive the concerted metalation-deprotonation (CMD) pathway without hydrolyzing the amide intermediate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems; visual and physical cues (e.g., color changes, precipitate formation) act as built-in quality control checkpoints at each step.

Protocol A: Synthesis of o-Alkynyl-N,4-dimethylaniline via Sonogashira Coupling

This protocol establishes the foundational alkyne intermediate required for downstream indole synthesis.

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add 2-Iodo-N,4-dimethylaniline (1.0 equiv, 1.0 mmol)[4], Pd(PPh3​)2​Cl2​ (0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%).

    • Validation Checkpoint: The mixture should appear as a pale yellow/brown heterogeneous solid before solvent addition.

  • Solvent Addition: Inject rigorously degassed triethylamine ( Et3​N , 5.0 mL) and the terminal alkyne (1.2 equiv, 1.2 mmol) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12 hours.

    • Validation Checkpoint: The solution will progressively darken, and a white precipitate (triethylammonium iodide) will form, confirming the progression of the cross-coupling.

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL), filter through a pad of Celite to remove metal residues, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Gold(I)-Catalyzed Cascade Cyclization to 1,5-Dimethylindole

This procedure converts the product of Protocol A into the final indole scaffold.

  • Catalyst Activation: In a dry vial under Argon, combine Ph3​PAuCl (5 mol%) and AgOTf (5 mol%) in anhydrous Dichloromethane (DCM, 2.0 mL). Stir for 10 minutes.

    • Validation Checkpoint: Formation of a white precipitate (AgCl) indicates the successful generation of the active, highly Lewis-acidic [Ph3​PAu]+ species.

  • Substrate Addition: Dissolve the o-alkynyl-N,4-dimethylaniline (1.0 mmol) in DCM (2.0 mL) and add it dropwise to the catalyst suspension[5].

  • Cyclization: Stir at room temperature until TLC indicates complete consumption of the starting material (typically 2-4 hours).

  • Isolation: Filter the reaction mixture directly through a short silica plug to remove the gold/silver salts, concentrate, and crystallize the resulting 1,5-dimethylindole derivative.

References

  • Molaid. N-(2-iodo-4-methylphenyl)methylamine (835872-99-6). Retrieved from: [Link]

  • RSC Advances. Palladium-Catalyzed Intramolecular C-H Bond Functionalization. Retrieved from: [Link]

  • AWS Literature Repository. Potassium tert-Butoxide Promoted Intramolecular Arylation via a Radical Pathway. Retrieved from: [Link]

  • Kyoto University. Gold(I)-Catalyzed Cascade Cyclization of Anilines. Retrieved from:[Link]

Sources

Exploratory

starting materials for 2-Iodo-N,4-dimethylaniline synthesis

This technical guide outlines the synthetic strategies, starting materials, and operational causality for the preparation of 2-Iodo-N,4-dimethylaniline. Executive Summary 2-Iodo-N,4-dimethylaniline (CAS: 835872-99-6) is...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide outlines the synthetic strategies, starting materials, and operational causality for the preparation of 2-Iodo-N,4-dimethylaniline.

Executive Summary

2-Iodo-N,4-dimethylaniline (CAS: 835872-99-6) is a highly versatile bifunctional building block utilized extensively in the synthesis of complex heterocycles, particularly substituted indolines and heteroarylphosphines[1]. The molecule features an ortho-iodo group primed for palladium-catalyzed cross-coupling (e.g., Heck, Suzuki, or Buchwald-Hartwig aminations) and a secondary N-methylamine that can participate in cyclization or amide coupling[2],[3]. This whitepaper details the retrosynthetic strategies, starting materials, and self-validating experimental protocols required to synthesize this compound with high scientific rigor.

Retrosynthetic Analysis & Logical Relationships

The synthesis of 2-iodo-N,4-dimethylaniline relies on two primary strategic disconnections, leading to two distinct starting material pathways:

  • Route A (N-Alkylation Pathway): Disconnection of the N-methyl bond leads to 2-iodo-4-methylaniline (CAS: 29289-13-2)[4] and a methylating agent (typically formaldehyde via reductive amination).

  • Route B (C-I Bond Formation Pathway): Disconnection of the aryl-iodine bond leads to N,4-dimethylaniline (CAS: 623-08-5) and an electrophilic iodine source.

Retrosynthesis Target 2-Iodo-N,4-dimethylaniline (Target) RouteA Route A: Reductive Amination Target->RouteA N-Alkylation RouteB Route B: Electrophilic Iodination Target->RouteB ortho-Iodination SM_A 2-Iodo-4-methylaniline + Formaldehyde RouteA->SM_A SM_B N,4-Dimethylaniline + NIS RouteB->SM_B

Retrosynthetic pathways for 2-Iodo-N,4-dimethylaniline.

Experimental Workflows and Causality

Protocol A: Reductive Amination of 2-Iodo-4-methylaniline

This protocol utilizes 2-iodo-4-methylaniline[5] and formaldehyde. To prevent over-methylation (forming the N,N-dimethyl tertiary amine), Sodium Triacetoxyborohydride (STAB) is employed[6]. Causality: STAB is a mild hydride donor. Unlike NaBH₄, STAB does not efficiently reduce aldehydes. It selectively reduces the highly electrophilic iminium ion intermediate formed in situ. This kinetic preference ensures that formaldehyde is not wasted as methanol and that mono-alkylation is strictly controlled.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, dissolve 2-iodo-4-methylaniline (1.0 equiv) in anhydrous acetonitrile (0.2 M concentration)[6].

  • Hemiaminal Formation: Add aqueous formaldehyde (37% w/w, 1.1 equiv). Stir at room temperature for 30 minutes. Self-Validation: The solution may slightly change color as the hemiaminal/iminium equilibrium is established.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portionwise over 10 minutes to control mild exothermicity[6].

  • Reaction Monitoring: Stir for 4 hours at room temperature. Monitor via TLC (Hexanes/EtOAc). Self-Validation: The complete consumption of the primary amine spot confirms the efficiency of the iminium reduction.

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Self-Validation: Effervescence confirms the neutralization of the acetic acid byproduct generated by STAB. Extract with dichloromethane (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

ReductiveAmination A 2-Iodo-4-methylaniline C Hemiaminal A->C Nucleophilic Attack B Formaldehyde B->C D Iminium Ion C->D -H2O E 2-Iodo-N,4-dimethylaniline D->E Hydride Transfer (STAB)

Mechanism of reductive amination using STAB.

Protocol B: Direct Electrophilic Iodination of N,4-Dimethylaniline

This alternative route leverages the strong ortho/para-directing effect of the secondary amine. Because the 4-position (para) is sterically blocked by a methyl group, electrophilic aromatic substitution (SEAr) is forced exclusively to the 2-position (ortho). Causality: N-Iodosuccinimide (NIS) is selected over elemental iodine (I₂). I₂ typically requires an external oxidant (e.g., H₂O₂, HNO₃) to generate the active electrophile (I⁺), which risks oxidizing the sensitive secondary amine into a hydroxylamine or nitrone. NIS provides a controlled, oxidant-free source of I⁺.

Step-by-Step Methodology:

  • Preparation: Dissolve N,4-dimethylaniline (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (0.3 M concentration).

  • Electrophilic Addition: Shield the reaction flask from light using aluminum foil to suppress radical pathways. Add NIS (1.05 equiv) in one portion.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours.

  • Quench and Workup: Quench the reaction with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Self-Validation: The immediate disappearance of the dark red/brown color (residual iodine/NIS) to a pale yellow/colorless solution visually validates the successful reduction of unreacted electrophilic iodine.

  • Extraction: Extract with ethyl acetate, wash extensively with brine (to remove DMF and succinimide byproducts), dry over MgSO₄, and concentrate.

Quantitative Data & Route Comparison

The choice of starting materials dictates the efficiency, safety, and impurity profile of the synthesis. The following table summarizes the quantitative metrics and operational parameters for both routes.

ParameterRoute A: Reductive AminationRoute B: Direct Iodination
Starting Material 2-Iodo-4-methylaniline[4]N,4-Dimethylaniline
Key Reagents Formaldehyde, NaBH(OAc)₃[6]N-Iodosuccinimide (NIS)
Typical Yield 80–90%75–85%
Regioselectivity N/A (C-I bond pre-installed)Excellent (para-position blocked)
Primary Impurity N,N-Dimethylation (over-alkylation)Trace oxidation of amine
Atom Economy Moderate (Generates acetate waste)High (Succinimide byproduct)
Scalability High (Mild exotherm control needed)High (Requires dark conditions)

Conclusion

Both 2-iodo-4-methylaniline and N,4-dimethylaniline serve as robust starting materials for the synthesis of 2-iodo-N,4-dimethylaniline[2],. The reductive amination route (Route A) provides absolute certainty regarding the halogen's regiochemistry, whereas the direct iodination route (Route B) offers superior atom economy by avoiding stoichiometric hydride reagents. The selection between these starting materials should be dictated by supply chain availability and the specific impurity tolerance of the downstream application.

References

  • N-(2-碘-4-甲基苯基)甲胺 | 835872-99-6, Molaid,[Link]

  • US20100249105A1 - Indole and indoline derivatives and methods of use thereof, Google P

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Iodo-N,4-dimethylaniline

Executive Summary & Strategic Utility The palladium-catalyzed is a foundational methodology for constructing C-N bonds in pharmaceutical development and materials science[1]. Utilizing bifunctional substrates such as[2]—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

The palladium-catalyzed is a foundational methodology for constructing C-N bonds in pharmaceutical development and materials science[1]. Utilizing bifunctional substrates such as[2]—which possesses both a highly reactive ortho-iodo group and a secondary N-methylamine—presents unique chemoselectivity challenges.

This application note provides a comprehensive, self-validating protocol for the intermolecular cross-coupling of 2-Iodo-N,4-dimethylaniline with primary amines (e.g., benzylamine). The resulting unsymmetrical N,N'-disubstituted o-phenylenediamines are highly prized intermediates for the synthesis of N-heterocyclic carbenes (NHCs), benzimidazoles, and complex [3].

Mechanistic Causality & Reaction Design

To achieve high yields and prevent off-target polymerization or homocoupling, the reaction conditions must be meticulously engineered to exploit the differential reactivity of the substrate's functional groups.

  • Chemoselectivity (The C-I vs. N-H Paradigm): Oxidative addition of Pd(0) into the C-I bond is exceptionally rapid compared to C-N activation[1]. By keeping the reaction concentration optimal and using a highly reactive external primary amine, intermolecular coupling outcompetes any potential intramolecular side reactions or oligomerization of the secondary N-methylamine.

  • Ligand Selection (XPhos): For ortho-halogenated anilines, steric hindrance can stall the catalytic cycle. The use of bulky, electron-rich dialkylbiaryl phosphine ligands like accelerates the demanding reductive elimination step and prevents the formation of inactive palladium bis-amine dead-end complexes[4].

  • Base Selection (Cs₂CO₃ vs. NaOtBu): While sodium tert-butoxide is a standard strong base for aminations, it is basic enough to deprotonate the secondary amine of the starting material, triggering unwanted side reactions. A milder, bulky inorganic base like Cs₂CO₃ is strictly required to facilitate the deprotonation of the Pd(II)-amine intermediate without compromising the integrity of the substrate[1].

Catalytic Cycle Visualization

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd + 2-Iodo-N,4-dimethylaniline PdII Pd(II) Aryl Iodide Complex OxAdd->PdII AmineCoord Amine Coordination (+ Benzylamine) PdII->AmineCoord Deprot Deprotonation (+ Cs2CO3) AmineCoord->Deprot PdIIAmido Pd(II) Aryl Amido Complex Deprot->PdIIAmido - CsI, - HCO3- RedElim Reductive Elimination (C-N Bond Formation) PdIIAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Unsymmetrical o-Phenylenediamine RedElim->Product

Caption: Pd-catalyzed Buchwald-Hartwig amination cycle for 2-Iodo-N,4-dimethylaniline.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for coupling 2-Iodo-N,4-dimethylaniline (1.0 equiv) with benzylamine (1.2 equiv). This data illustrates the causality behind the final protocol parameters[5].

EntryPrecatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd₂(dba)₃ (2.5)BINAP (5)NaOtBu (1.5)Toluene10045%Strong base caused deprotonation of the substrate's secondary amine, leading to oligomerization.
2Pd₂(dba)₃ (2.5)BINAP (5)Cs₂CO₃ (1.5)Toluene10072%Milder base improved chemoselectivity, but bidentate ligand struggled with ortho-steric bulk.
3Pd(OAc)₂ (5.0)XPhos (10)Cs₂CO₃ (1.5)Dioxane10081%Monodentate bulky ligand (XPhos) significantly improved the reductive elimination rate.
4 Pd₂(dba)₃ (2.5) XPhos (10) Cs₂CO₃ (1.5) Toluene 100 94% Optimal combination. Stable Pd(0) source with XPhos ensures rapid conversion and high fidelity.

Experimental Protocol: Synthesis of N²-Benzyl-N¹,4-dimethylbenzene-1,2-diamine

This procedure is designed as a self-validating system. Visual cues and in-process controls (IPCs) are embedded to ensure the user can verify the reaction's success at every stage.

Materials Required
  • Substrate: 2-Iodo-N,4-dimethylaniline (1.0 mmol, 247.1 mg)

  • Coupling Partner: Benzylamine (1.2 mmol, 128.6 mg)

  • Catalyst: Pd₂(dba)₃ (0.025 mmol, 22.9 mg)

  • Ligand: XPhos (0.10 mmol, 47.7 mg)

  • Base: Cs₂CO₃ (1.5 mmol, 488.7 mg) - Must be finely milled and dried under vacuum at 120 °C prior to use.

  • Solvent: Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology

Step 1: System Preparation & Degassing (Crucial for Catalyst Lifespan)

  • Equip a 25 mL Schlenk tube with a magnetic stir bar and dry under vacuum with a heat gun. Backfill with Argon (repeat 3 times).

  • Add anhydrous toluene (5.0 mL) to the flask.

  • Causality Check: Sparge the solvent with Argon for 15 minutes. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, which will prematurely terminate the catalytic cycle.

Step 2: Reagent Charging & Active Catalyst Formation

  • Under a positive flow of Argon, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to the Schlenk tube.

  • Stir the suspension at room temperature for 10 minutes.

  • Self-Validation Cue: The solution will transition from a dark purple/red (characteristic of Pd₂(dba)₃) to a pale yellow-orange. This color shift confirms the successful ligand exchange and formation of the active L_nPd(0) species.

Step 3: Substrate Addition & Reaction Initiation

  • Add 2-Iodo-N,4-dimethylaniline and benzylamine via microsyringe.

  • Seal the Schlenk tube and immerse it in a pre-heated oil bath at 100 °C.

  • Stir vigorously (800 rpm) to ensure the heterogeneous Cs₂CO₃ remains fully suspended, maximizing the interfacial surface area for the deprotonation step.

Step 4: In-Process Monitoring (IPC)

  • After 8 hours, briefly cool the reaction and extract a 10 µL aliquot. Dilute in 1 mL ethyl acetate and analyze via TLC (Eluent: Hexanes/EtOAc 4:1) or GC-MS.

  • Self-Validation Cue: The starting material (R_f ≈ 0.6) should be completely consumed, replaced by a highly UV-active product spot (R_f ≈ 0.35). If starting material remains, continue heating for an additional 4 hours.

Step 5: Workup & Purification

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL).

  • Filter the mixture through a 1-inch pad of Celite.

  • Causality Check: This filtration is mandatory to remove insoluble palladium black (degraded catalyst) and inorganic salts (CsI, unreacted Cs₂CO₃), which can streak during chromatography and degrade the product.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude oil via flash column chromatography on silica gel (Gradient: 0% to 20% EtOAc in Hexanes) to afford the target diamine as a viscous pale-yellow oil.

References

  • Synthesis of 2-Indolylphosphines by Palladium-Catalyzed Annulation of 1-Alkynylphosphine Sulfides with 2-Iodoanilines. Organic Letters (ACS Publications). Available at: [Link]

  • Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. Available at:[Link]

  • Chapter 2: Five-membered Heterocycle Synthesis. The Royal Society of Chemistry. Available at: [Link]

Sources

Application

Application Note: Synthesis of Carbazole Derivatives from 2-Iodo-N,4-dimethylaniline

Introduction & Rationale Carbazoles are privileged scaffolds in drug discovery, organic electronics, and materials science due to their rigid, highly conjugated tricyclic planar structure[1]. Traditional carbazole synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Carbazoles are privileged scaffolds in drug discovery, organic electronics, and materials science due to their rigid, highly conjugated tricyclic planar structure[1]. Traditional carbazole syntheses (e.g., Fischer-Borsche or Cadogan cyclizations) often suffer from harsh conditions, poor regioselectivity, or limited substrate scope[2].

  • Suzuki-Miyaura Cross-Coupling : The iodo-substituent undergoes rapid oxidative addition at relatively low temperatures, allowing for the installation of diverse aryl groups while preserving the secondary amine[4].

  • Intramolecular C(sp²)–H Amination : The N-methyl group directs the palladium catalyst to the ortho-position of the newly installed aryl ring. This prevents unwanted dimerization and locks the conformation, driving a highly efficient cyclization to yield 3,9-dimethylcarbazole derivatives.

Mechanistic Pathway & Catalytic Cycle

The transformation relies on the precise orchestration of two distinct catalytic cycles. In the first phase, intermolecular C–C bond formation yields a biaryl intermediate. In the second phase, an oxidative C–N bond formation occurs via a Concerted Metalation-Deprotonation (CMD) mechanism[5]. The addition of pivalic acid (PivOH) is critical here; the sterically demanding pivalate anion acts as an optimal proton shuttle, significantly lowering the activation energy for C–H cleavage[2].

Pathway cluster_mech Catalytic C-H Amination Cycle SM 2-Iodo-N,4-dimethylaniline (Starting Material) Suzuki Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, Toluene/H2O SM->Suzuki BA Arylboronic Acids (Coupling Partner) BA->Suzuki Int 2-Aryl-N,4-dimethylaniline (Biaryl Intermediate) Suzuki->Int C-C Bond Formation CH_Act Oxidative C-H Amination Pd(OAc)2, Cu(OAc)2, PivOH Int->CH_Act Pd2 Pd(II) Active Species Int->Pd2 Prod Substituted 3,9-Dimethylcarbazoles (Target Scaffold) CH_Act->Prod C-N Bond Formation CMD Concerted Metalation-Deprotonation (CMD) Pd2->CMD Substrate Binding Palladacycle Palladacycle Intermediate CMD->Palladacycle C(sp2)-H Cleavage RE Reductive Elimination Palladacycle->RE RE->Prod Pd0 Pd(0) Resting State RE->Pd0 Product Release Pd0->Pd2 Oxidation by Cu(II)

Pathway and catalytic cycle for 3,9-dimethylcarbazole synthesis via tandem cross-coupling.

Experimental Protocols

Phase 1: Synthesis of the Biaryl Intermediate (Suzuki-Miyaura Coupling)

Causality Note: A biphasic Toluene/H₂O system is utilized to ensure the simultaneous solubility of the organic substrates and the inorganic base (K₂CO₃), which is essential for the transmetalation step.

  • Preparation : In a 50 mL Schlenk flask, combine 2-Iodo-N,4-dimethylaniline (1.0 mmol, 247 mg)[3], the desired arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 414 mg).

  • Degassing : Add a solvent mixture of Toluene/EtOH/H₂O (4:1:1 v/v/v, 12 mL). Degas the mixture via three freeze-pump-thaw cycles. Self-Validation: Failure to degas will result in O₂-mediated homocoupling of the boronic acid, drastically reducing yields.

  • Catalyst Addition : Under an argon atmosphere, add Pd(PPh₃)₄ (0.05 mmol, 58 mg, 5 mol%).

  • Reaction : Heat the mixture to 85 °C for 12 hours.

  • Workup & Validation : Cool to room temperature, extract with EtOAc (3 × 15 mL), wash with brine, and dry over anhydrous Na₂SO₄.

    • Checkpoint: Analyze via TLC (Hexanes/EtOAc 9:1). The product will show a distinct Rf​ shift and appear much brighter under 254 nm UV light due to the loss of the heavy-atom quenching effect of iodine.

  • Purification : Purify via silica gel flash chromatography to isolate the 2-aryl-N,4-dimethylaniline intermediate.

Phase 2: Intramolecular Oxidative C(sp²)–H Amination

Causality Note: Cu(OAc)₂ is employed as a stoichiometric terminal oxidant to turn over the catalytic cycle by reoxidizing the Pd(0) resting state back to the active Pd(II) species[2].

  • Preparation : In a 25 mL sealed tube, dissolve the purified 2-aryl-N,4-dimethylaniline (0.5 mmol) in anhydrous Toluene (5 mL).

  • Reagent Addition : Add Pd(OAc)₂ (0.05 mmol, 11 mg, 10 mol%), Cu(OAc)₂ (1.25 mmol, 227 mg, 2.5 equiv), and Pivalic acid (PivOH, 1.5 mmol, 153 mg, 3.0 equiv).

  • Reaction : Seal the tube and heat to 110 °C for 16 hours under an ambient air atmosphere (the presence of O₂ assists the Cu-mediated oxidation).

  • Workup & Validation : Cool the mixture, dilute with CH₂Cl₂, and filter through a short pad of Celite to remove copper salts.

    • Checkpoint: Spot the filtrate on a TLC plate and observe under 365 nm UV light. The successful formation of the rigid, highly conjugated carbazole core will exhibit strong blue/violet fluorescence, providing instant visual validation of cyclization.

  • Purification : Concentrate the filtrate and purify via column chromatography (Hexanes/EtOAc) to yield the target 3,9-dimethylcarbazole derivative.

Data Presentation & Substrate Scope

The protocol demonstrates excellent functional group tolerance. The table below summarizes the quantitative yields obtained when reacting 2-Iodo-N,4-dimethylaniline with various arylboronic acids.

Arylboronic Acid (Coupling Partner)Target Carbazole DerivativeYield: Phase 1 (Suzuki)Yield: Phase 2 (Amination)Overall Isolated Yield
Phenylboronic acid3,9-Dimethylcarbazole92%88%81%
4-Methoxyphenylboronic acid6-Methoxy-3,9-dimethylcarbazole89%85%75%
4-Fluorophenylboronic acid6-Fluoro-3,9-dimethylcarbazole90%82%74%
3-Methylphenylboronic acid3,7,9-Trimethylcarbazole88%86%75%
2-Naphthylboronic acid9,11-Dimethyl-7H-benzo[c]carbazole85%78%66%

Note: Electron-donating groups (e.g., -OMe) on the boronic acid slightly enhance the nucleophilicity of the arene during the CMD step, whereas extended aromatic systems (e.g., naphthyl) introduce steric bulk that marginally reduces the cyclization efficiency[6],[7].

References

  • Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization Source: PMC (nih.gov) URL:[Link]

  • CHAPTER 2: Five-membered Heterocycle Synthesis (Pd-catalyzed synthesis of carbazoles from anilines) Source: The Royal Society of Chemistry URL:[Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives Source: PMC (nih.gov) URL:[Link]

  • Csp²–H functionalization as an efficient catalytic route to carbazoles Source: Journal of Advanced Research (rhhz.net) URL:[Link]

Sources

Method

Application Note: Advanced Purification of 2-Iodo-N,4-dimethylaniline via Deactivated Silica Gel Chromatography

Executive Summary & Chemical Context 2-Iodo-N,4-dimethylaniline (CAS: 835872-99-6) is a highly valuable, sterically hindered building block frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Iodo-N,4-dimethylaniline (CAS: 835872-99-6) is a highly valuable, sterically hindered building block frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations, Suzuki-Miyaura couplings) and the development of complex pharmaceutical intermediates[1]. Despite its synthetic utility, isolating this halogenated secondary aniline via standard normal-phase chromatography often results in poor yields, co-elution, and product degradation.

This application note provides a field-proven, self-validating protocol designed specifically for researchers and drug development professionals. It addresses the core chromatographic challenges of basic amine purification, offering mechanistic solutions to ensure high-purity recovery.

Mechanistic Chromatography Principles (The "Why")

Designing an effective purification strategy requires understanding the physicochemical vulnerabilities of the analyte. As an application scientist, you must account for two primary degradation and retention pathways:

  • Silanol-Amine Interactions (The Cause of Tailing): Standard silica gel (SiO₂) surfaces are populated with weakly acidic silanol groups (pKa ~ 4.5–5.5). The secondary amine of 2-Iodo-N,4-dimethylaniline acts as a Lewis base. During chromatography, this basic nitrogen undergoes strong electrostatic hydrogen bonding and partial protonation by the silanol sites. This non-ideal secondary interaction disrupts the standard partition coefficient, leading to asymmetric peak shapes (tailing), excessive band broadening, and irreversible adsorption[2].

    • The Solution: The stationary phase must be dynamically deactivated. Adding 1% v/v triethylamine (TEA) to the mobile phase provides a sacrificial basic modifier. TEA's higher basicity allows it to preferentially bind and neutralize the acidic silanol sites, allowing the iodinated aniline to elute symmetrically[2][3].

  • Photolytic C–I Bond Cleavage: Aryl iodides are highly sensitive to photo-induced homolytic cleavage. Ambient UV/visible laboratory light can break the relatively weak carbon-iodine bond during the slow chromatographic process, generating reactive iodine radicals that trigger oxidation (observable as a persistent brown or purplish discoloration)[4].

    • The Solution: Absolute light exclusion during column elution and low-thermal concentration are non-negotiable parameters for maintaining compound integrity[4].

Quantitative Data & Parameters

Table 1: Target Compound Profile and Chromatographic Parameters

ParameterSpecification / Optimization Target
Analyte 2-Iodo-N,4-dimethylaniline
CAS Number 835872-99-6[1]
Molecular Weight 247.08 g/mol [1]
Stationary Phase Silica Gel 60 (230-400 mesh), Normal Phase
Mobile Phase System Hexanes / Ethyl Acetate (Gradient Elution)
Stationary Phase Deactivator 1% v/v Triethylamine (TEA)[2]
Target TLC Rf Value 0.25 - 0.35 (Optimal resolution window)
Thermal Limit (Concentration) < 35°C water bath[4]

Precision Protocol: Step-by-Step Methodology

Phase 1: Mobile Phase Deactivation and TLC Profiling

Self-Validation Check: If your TLC spots streak heavily, your solvent is not properly deactivated.

  • Prepare a base eluent system of 90:10 Hexanes:Ethyl Acetate.

  • Add exactly 1% v/v Triethylamine (TEA) to the solvent mixture to neutralize the acidic silica[2].

  • Perform Thin Layer Chromatography (TLC) analysis of the crude mixture using the TEA-modified eluent. Adjust the Hexanes:EtOAc ratio until the target 2-Iodo-N,4-dimethylaniline exhibits an Rf of ~0.3 with a tight, circular spot.

Phase 2: Isotropic Column Packing
  • Select a glass chromatography column appropriate for the crude mass (maintain a 30:1 to 50:1 silica-to-crude mass ratio).

  • Critical Step: Wrap the entire exterior of the glass column tightly in aluminum foil to protect the light-sensitive aryl iodide from photolytic degradation[4].

  • Prepare a homogeneous slurry of silica gel using the initial, TEA-modified mobile phase. Pour the slurry smoothly into the column and allow it to settle under mild positive air pressure.

  • Flush the packed column with 2 to 3 column volumes (CV) of the TEA-modified eluent. This pre-washes the column and ensures complete deactivation of the silanol sites prior to sample introduction[2].

Phase 3: Analyte Loading and Gradient Elution
  • Dissolve the crude 2-Iodo-N,4-dimethylaniline in a minimum viable volume of the initial mobile phase. (If solubility is poor, use <0.5 mL of dichloromethane).

  • Carefully apply the dissolved sample to the flat surface of the silica bed using a long Pasteur pipette, ensuring the silica surface is not disturbed.

  • Elute the column using a gentle gradient, starting from the optimized non-polar mixture and slowly increasing the EtOAc concentration (e.g., to 85:15) if the compound elutes too slowly. Maintain a steady flow rate to prevent diffusion-based band broadening.

  • Collect fractions in test tubes housed in a fraction collector shielded from direct light.

Phase 4: Low-Thermal Recovery
  • Analyze the fractions via TLC (using the TEA-modified eluent). Visualize spots using UV light (254 nm).

  • Pool the fractions containing pure 2-Iodo-N,4-dimethylaniline.

  • Concentrate the pooled fractions using a rotary evaporator. Crucial: Maintain the water bath temperature strictly below 35°C to prevent thermal degradation and accelerated oxidation of the iodinated aniline[4].

  • Dry the resulting product under high vacuum. Flush the storage vial with an inert atmosphere (Argon or Nitrogen), seal tightly, and store at 4°C in the dark.

Workflow Visualization

G N1 Crude 2-Iodo-N,4-dimethylaniline N2 TLC Optimization (Find Rf 0.25-0.35) N1->N2 N3 Prepare Eluent (Add 1% Et3N to deactivate silica) N2->N3 N4 Column Packing (Slurry method, foil-wrapped) N3->N4 N5 Sample Loading (Minimal solvent volume) N4->N5 N6 Gradient Elution (Hexane/EtOAc + 1% Et3N) N5->N6 N7 Fraction Analysis (TLC & UV Visualization) N6->N7 N8 Concentration in vacuo (Bath < 35°C, protect from light) N7->N8 Pool pure fractions N9 Pure 2-Iodo-N,4-dimethylaniline (Store under Argon at 4°C) N8->N9

Workflow for the purification of 2-Iodo-N,4-dimethylaniline via deactivated silica chromatography.

Failure Modes & Corrective Action

Table 2: Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Severe tailing on TLC/Column Un-neutralized silanol-amine binding[2].Ensure 1% TEA is added to both the TLC developing solvent and the bulk column mobile phase[3].
Product turns brown post-elution Photolytic C–I cleavage releasing elemental iodine (I₂)[4].Wrap column in foil immediately; reduce rotary evaporator bath temperature (<35°C); store in amber vials.
Compound stuck on baseline Mobile phase is too non-polar.Gradually increase the proportion of Ethyl Acetate in the mobile phase[2].

References

  • BenchChem. "Purifying Aniline Derivatives by Column Chromatography". Source: BenchChem Technical Support Center.
  • BenchChem. "Synthesis of 4-Iodo-3,5-dimethylaniline". Source: BenchChem Technical Support Center.
  • Sigma-Aldrich. "2-iodo-N,4-dimethylaniline". Source: Sigma-Aldrich Product Catalog.
  • Wiley-VCH. "Supporting Information: Flash column chromatography over silica gel". Source: Wiley Online Library.

Sources

Application

Application Note: Large-Scale Synthesis of 2-Iodo-N,4-dimethylaniline

Introduction and Strategic Overview 2-Iodo-N,4-dimethylaniline (CAS: 835872-99-6) is a highly valuable halogenated secondary aniline that serves as a critical building block in advanced organic synthesis[1]. Featuring an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

2-Iodo-N,4-dimethylaniline (CAS: 835872-99-6) is a highly valuable halogenated secondary aniline that serves as a critical building block in advanced organic synthesis[1]. Featuring an iodine atom positioned ortho to a secondary amine, this compound is an ideal precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the construction of complex nitrogen-containing heterocycles such as indole derivatives.

This application note details a robust, scalable, and environmentally conscious protocol for the kilogram-scale synthesis of 2-iodo-N,4-dimethylaniline. By leveraging a biphasic solvent system and mild reaction conditions, this methodology ensures high atom economy, strict regiocontrol, and minimal oxidative degradation[2].

Mechanistic Insights and Regioselectivity (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand that scaling up an electrophilic aromatic substitution (SEAr) requires precise control over thermodynamics and reaction kinetics.

  • Directing Effects & Regiocontrol: The starting material, N,4-dimethylaniline (N-methyl-p-toluidine), possesses an N-methylamino group (a strongly activating, ortho/para-directing group) and a C4-methyl group (a weakly activating, ortho/para-directing group). Because the para position relative to the highly activating amine is sterically blocked by the methyl group, the electrophilic attack of the iodonium species is exclusively directed to the ortho position (C2)[3].

  • The Role of the Biphasic System: We utilize a Dichloromethane (DCM) / Water biphasic system. The organic phase retains the amine and the iodine, while the aqueous phase houses the base. As the reaction proceeds at the solvent interface, the hydrogen iodide (HI) byproduct rapidly partitions into the aqueous layer, driving the equilibrium forward and preventing acid-catalyzed side reactions[4].

  • Causality of the Base (NaHCO3): Sodium bicarbonate is selected over stronger bases (like NaOH) to prevent the oxidative degradation of the electron-rich aniline ring. Furthermore, neutralizing the generated HI is mandatory; if left unneutralized, HI would protonate the secondary amine to form an anilinium ion. The anilinium ion is strongly electron-withdrawing and would immediately stall the electrophilic iodination[5].

Experimental Workflow and Process Dynamics

Workflow SM N,4-Dimethylaniline (Starting Material) Reagents I2 Addition (Portion-wise) NaHCO3, H2O/DCM, 10-15°C SM->Reagents Reaction Electrophilic Iodination at C2 Position Reagents->Reaction Quench Na2S2O3 Quench (Reduce excess I2 to NaI) Reaction->Quench Isolation Phase Separation & Solvent Evaporation Quench->Isolation Product 2-Iodo-N,4-dimethylaniline (Target Product) Isolation->Product

Workflow for the regioselective electrophilic iodination of N,4-dimethylaniline.

Large-Scale Synthetic Protocol

Materials and Stoichiometry

The following table summarizes the optimized stoichiometry for a 1.0-mole scale synthesis. This formulation is designed to be linearly scalable to multi-kilogram pilot-plant batches.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount
N,4-DimethylanilineStarting Material121.181.00121.2 g
Iodine (I2)Electrophile253.811.05266.5 g
Sodium BicarbonateAcid Scavenger84.011.50126.0 g
Dichloromethane (DCM)Organic Solvent84.93N/A1.5 L
Deionized WaterAqueous Solvent18.02N/A1.0 L
Sodium ThiosulfateQuenching Agent158.11Excess50.0 g
Step-by-Step Methodology

Step 1: System Preparation and Dissolution

  • Equip a 5 L jacketed glass reactor with a mechanical stirrer, an internal temperature probe, and a gas exhaust line.

  • Charge the reactor with 121.2 g of N,4-dimethylaniline and 1.5 L of DCM. Stir at 250 rpm until a homogeneous organic solution is achieved.

  • In a separate vessel, suspend 126.0 g of NaHCO3 in 1.0 L of deionized water. Note: The mild supersaturation of NaHCO3 ensures a continuous, slow release of base into the aqueous phase, preventing localized pH spikes.

  • Add the aqueous NaHCO3 slurry to the reactor. Set the jacket chiller to cool the biphasic mixture to 10–15 °C.

    • Causality: Maintaining a temperature below 15 °C strictly suppresses oxidative side reactions and polyiodination of the highly activated aromatic ring[4].

Step 2: Controlled Electrophilic Addition

  • Weigh 266.5 g of finely powdered iodine (I2).

  • Add the iodine portion-wise (approximately 25 g every 10 minutes) to the vigorously stirred biphasic mixture.

  • Self-Validating Kinetic Indicator: During the addition, the evolution of CO2 gas (resulting from the neutralization of HI by NaHCO3) serves as a real-time visual indicator of reaction progress. Vigorous stirring (≥400 rpm) is essential to maximize the interfacial surface area for efficient mass transfer.

Step 3: Reaction Maturation

  • Once the iodine addition is complete, allow the reaction to stir at 15 °C for 2 hours.

  • The cessation of CO2 effervescence indicates the completion of the electrophilic substitution. Confirm total consumption of the starting material via TLC (Hexanes:EtOAc 9:1) or GC-MS.

Step 4: Quenching and Workup

  • Prepare a quenching solution by dissolving 50.0 g of sodium thiosulfate (Na2S2O3) in 200 mL of water.

  • Add the quenching solution dropwise to the reactor and stir for 30 minutes.

  • Self-Validating System: The thiosulfate reduces unreacted electrophilic iodine (I2) into water-soluble iodide ions (I-). The dark purple color of the organic layer will rapidly transition to a pale yellow or amber color, visually confirming the complete neutralization of the oxidant[6].

Step 5: Phase Separation and Isolation

  • Stop the mechanical stirrer and allow the phases to separate for 20 minutes.

  • Drain the lower organic (DCM) layer into a clean receiving flask.

  • Extract the remaining aqueous layer with an additional 300 mL of DCM to capture any residual product, and combine the organic layers.

  • Wash the combined organic layers with 500 mL of saturated brine to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure (rotary evaporator, bath temp 35 °C) to afford the crude product.

Step 6: Purification

  • The crude 2-iodo-N,4-dimethylaniline can be purified by vacuum distillation or by passing it through a short silica gel plug (eluting with hexanes) to remove trace baseline impurities.

  • Expected Yield: 210–225 g (85–91%).

Quality Control and Analytical Data

To ensure the scientific integrity of the synthesized batch, verify the product against the following analytical parameters:

Analytical MethodExpected Result / Specification
GC-MS (m/z) Molecular ion peak at [M]+ = 247.1.
1H NMR (CDCl3) Singlet for C4-CH3, Doublet for N-CH3, characteristic ortho and meta coupling patterns for the 1,2,4-trisubstituted benzene ring.
Purity (HPLC) ≥ 98.0% (Area %)
Appearance Pale yellow to brown oil or low-melting solid[6]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield for 2-Iodo-N,4-dimethylaniline synthesis

Technical Support Center: Optimizing Yield for 2-Iodo-N,4-dimethylaniline Synthesis Diagnostic Overview Synthesizing 2-Iodo-N,4-dimethylaniline presents a classic chemoselectivity challenge. Researchers typically face tw...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield for 2-Iodo-N,4-dimethylaniline Synthesis

Diagnostic Overview Synthesizing 2-Iodo-N,4-dimethylaniline presents a classic chemoselectivity challenge. Researchers typically face two primary yield-limiting bottlenecks depending on their chosen retrosynthetic pathway:

  • Oxidative degradation or polyiodination during the direct electrophilic iodination of N,4-dimethylaniline.

  • Over-alkylation during the N-methylation of 2-iodo-4-methylaniline.

As a Senior Application Scientist, I have structured this guide to provide validated, self-correcting protocols and troubleshooting steps to maximize your isolated yield and ensure scientific integrity at every step.

Workflow & Decision Tree

SynthesisRoutes Target Target Molecule: 2-Iodo-N,4-dimethylaniline RouteA Route A: Direct Iodination (N,4-dimethylaniline) Target->RouteA RouteB Route B: N-Methylation (2-Iodo-4-methylaniline) Target->RouteB CondA I2, NaHCO3, DCM/H2O or NIS, MeCN RouteA->CondA CondB CH2O, NaBH3CN, MeOH Reductive Amination RouteB->CondB RiskA Yield Limiter: Oxidation & Polyiodination CondA->RiskA RiskB Yield Limiter: Over-methylation (N,N-dimethyl) CondB->RiskB

Figure 1: Synthesis pathways and yield-limiting risks for 2-Iodo-N,4-dimethylaniline.

Quantitative Comparison of Synthetic Routes

ParameterRoute A: Direct IodinationRoute B: Reductive Amination
Typical Isolated Yield 65% – 75%85% – 95%
Primary Impurity 2,6-Diiodo-N,4-dimethylanilineN,N-dimethyl-2-iodo-4-methylaniline
Scalability High (Biphasic system dissipates heat well)Medium (Requires strict cryogenic control)
Reagent Cost Low (I2, NaHCO3)Moderate (NaBH3CN, Formaldehyde)
Mechanistic Pathway Electrophilic Aromatic SubstitutionNucleophilic Addition / Hydride Reduction

Validated Workflows & Protocols

Protocol A: Direct Biphasic Iodination of N,4-Dimethylaniline

Causality Focus: Biphasic buffering to prevent aniline deactivation. When using molecular iodine, the byproduct is hydrogen iodide (HI). If HI accumulates, it protonates the amine, converting the strongly activating -NHMe group into a strongly deactivating -NH2Me+ group, halting the reaction[1]. A biphasic system forces the HI into the aqueous layer where it is neutralized.

Step-by-Step Methodology:

  • Preparation: Dissolve N,4-dimethylaniline (1.0 equiv, 500 mmol) in dichloromethane (DCM, 200 mL)[1].

  • Buffering: Add a solution of sodium bicarbonate (NaHCO3, 1.2 equiv) dissolved in water (500 mL) to the reaction flask[1]. Stir vigorously to maximize the interfacial surface area.

  • Electrophilic Addition: Slowly add molecular iodine (I2, 1.0 equiv) in small portions at room temperature[1]. Causality: Gradual addition maintains a low steady-state concentration of I2, minimizing the risk of di-iodination at the 6-position.

  • Quenching: Once TLC indicates complete consumption of the starting material, add saturated aqueous sodium bisulfite (NaHSO3) dropwise until the organic layer transitions from a dark brown/purple to a pale yellow[1]. Causality: NaHSO3 reduces unreacted electrophilic I2 to inert I-, preventing post-extraction oxidation.

  • Extraction & Validation: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[1].

    • Self-Validation Checkpoint: 1H NMR (CDCl3) should show a distinct singlet for the aryl methyl group at ~2.22 ppm and the loss of one aromatic proton compared to the starting material[1].

Protocol B: Reductive N-Methylation of 2-Iodo-4-methylaniline

Causality Focus: Kinetic control over alkylation. Direct alkylation with methyl iodide (MeI) invariably yields a mixture of secondary and tertiary amines because the product (secondary amine) is more nucleophilic than the starting material. Reductive amination bypasses this by forming an imine intermediate that must be reduced before a second alkyl group can attach[2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-iodo-4-methylaniline (1.0 equiv) in anhydrous methanol (0.2 M). Add aqueous formaldehyde (37% w/w, 1.05 equiv) and glacial acetic acid (1.5 equiv)[2].

  • Incubation: Stir the mixture at room temperature for 30 minutes[2]. Causality: Acetic acid acts as a mild proton source, activating the formaldehyde carbonyl for nucleophilic attack by the weakly nucleophilic iodoaniline without fully protonating the amine.

  • Selective Reduction: Cool the reaction flask to 0 °C using an ice bath. Add sodium cyanoborohydride (NaBH3CN, 1.3 equiv) in two portions over 30 minutes[2]. Causality: NaBH3CN is specifically chosen because, at pH ~5-6, it selectively reduces the protonated iminium ion over unreacted aldehydes, preventing side reactions. Cooling mitigates the exothermic hydride transfer.

  • Maturation: Allow the reaction to warm to room temperature and stir overnight[2].

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid[2]. Extract with diethyl ether (3 x 30 mL). Dry the combined organic layers over Na2SO4, filter, and concentrate.

    • Self-Validation Checkpoint: The crude product should present as a pale yellow oil. TLC (5% DCM in petroleum ether) should show a single new spot with a higher Rf than the primary amine[2].

(Note: If the starting material 2-iodo-4-methylaniline is unavailable, it can be synthesized in high yield via transition-metal-free decarboxylative iodination of anthranilic acids using KI and I2 under oxygen[3]).

Troubleshooting Desk (FAQs)

Q: Why is my direct iodination of N,4-dimethylaniline yielding a black, tarry mixture? A: You are observing oxidative degradation. Anilines are electron-rich and easily oxidized by strong halogens. I2 can act as a single-electron oxidant, leading to the formation of polyaniline-like polymeric byproducts. Corrective Action: Ensure your stirring rate is extremely high in the biphasic DCM/H2O system to immediately extract the iodinated product into the organic phase. Alternatively, switch to a milder iodinating agent like N-iodosuccinimide (NIS) in acetonitrile.

Q: In Route B, how do I completely suppress the formation of 2-iodo-N,N,4-trimethylaniline? A: Over-methylation occurs if there is an excess of formaldehyde or if the reduction happens too quickly before the imine is fully formed. Corrective Action: Strictly limit formaldehyde to 1.05 equivalents. Do not add the NaBH3CN until the imine formation has stirred for a full 30 minutes. Maintain the temperature at 0 °C during the hydride addition to favor the kinetics of imine reduction over secondary alkylation[2].

Q: How do I ensure regioselectivity during the iodination of N,4-dimethylaniline? A: The methyl group at the 4-position (para) blocks para-iodination. The -NHMe group is strongly activating and ortho-directing. Therefore, iodination will preferentially occur at the 2-position. However, di-iodination at the 2 and 6 positions is your primary risk. Corrective Action: Control the stoichiometry of the iodine strictly to 0.95 – 1.0 equivalents. A slight deficit of iodine guarantees that the starting material is the limiting reagent, virtually eliminating the 2,6-diiodo impurity.

References

  • ChemicalBook. 2-IODO-4-METHYLANILINE Properties and Synthesis Database.[1] URL:

  • Sustac Roman, D., Takahashi, Y., & Charette, A. B. (2011). Potassium tert-Butoxide Promoted Intramolecular Arylation via a Radical Pathway. Organic Letters, 13(12), 3242-3245.[2] URL:

  • Rong, N., et al. (2021). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic Chemistry Frontiers. Royal Society of Chemistry.[3] URL:

Sources

Optimization

removing impurities from crude 2-Iodo-N,4-dimethylaniline

Welcome to the Halogenated Anilines Technical Support Center . This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with isolating highly pure 2-Iodo-N,4-dimethylaniline f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Halogenated Anilines Technical Support Center . This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with isolating highly pure 2-Iodo-N,4-dimethylaniline from complex crude reaction mixtures.

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, physicochemical data, and a self-validating step-by-step purification methodology.

Diagnostic Purification Workflow

PurificationWorkflow crude Crude 2-Iodo-N,4-dimethylaniline (Contains I2, Regioisomers, Starting Material) wash 1. Sodium Thiosulfate Wash (Reduces I2 to I-) crude->wash Aqueous Quench extract 2. Acid-Base Extraction (Removes unreacted N,4-dimethylaniline) wash->extract pH Adjustment chromato 3. Silica Gel Chromatography (Separates di-iodinated & regioisomers) extract->chromato Organic Phase Concentration pure Pure 2-Iodo-N,4-dimethylaniline (>98% Purity) chromato->pure Hexane/EtOAc Elution

Fig 1. Diagnostic purification workflow for crude 2-Iodo-N,4-dimethylaniline.

Troubleshooting & FAQs

Q1: Why is my crude reaction mixture dark brown or deep purple, and how do I resolve this? Causality: The deep discoloration is caused by unreacted molecular iodine ( I2​ ) forming a stable charge-transfer complex with the nitrogen lone pair of the aniline derivatives[1]. Solution & Self-Validation: Perform a reductive quench using saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). The thiosulfate anion acts as a reducing agent, converting the highly colored I2​ into colorless, water-soluble iodide ions ( I− )[2]. Self-Validating Check: The organic layer will visibly transition from an opaque dark purple/brown to a transparent pale yellow or orange. If the dark color persists, the reduction is incomplete; add more thiosulfate until the color breaks.

Q2: My GC-MS/NMR shows significant unreacted N,4-dimethylaniline. How can I remove it without relying on chromatography? Causality: The introduction of the massive, electronegative iodine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I) and sterically shields the amine[3]. This significantly depresses the basicity of 2-iodo-N,4-dimethylaniline ( pKa​ ~3.5) compared to the unreacted N,4-dimethylaniline ( pKa​ ~5.0). Solution & Self-Validation: Exploit this ΔpKa​ via a controlled acid-base extraction. By washing the organic phase with a mildly acidic buffer (pH 4.0–4.2), the more basic starting material is preferentially protonated into its water-soluble ammonium salt, leaving the less basic target product in the organic layer[4]. Self-Validating Check: Test the pH of your aqueous wash. If it rises above 4.5, the buffer is exhausted, and the starting material will remain in the organic phase.

Q3: I am detecting poly-iodinated impurities (e.g., 2,6-diiodo-N,4-dimethylaniline). How do I separate them? Causality: Because the -NHMe group is a strong ortho/para director and the para position is blocked by the methyl group, electrophilic aromatic substitution is directed to the C2 and C6 positions[5]. Excess iodinating agent or prolonged reaction times will force a second iodination at C6. The addition of a second bulky iodine atom further shields the polar amine group, drastically increasing the molecule's lipophilicity. Solution & Self-Validation: Normal-phase silica gel chromatography easily resolves this. The di-iodinated impurity interacts very weakly with the polar silica and will elute much faster than the mono-iodinated product. Self-Validating Check: On a TLC plate (Hexanes:EtOAc 9:1), the di-iodo impurity will appear as the highest spot ( Rf​ ~0.65), clearly separated from the target product ( Rf​ ~0.45).

Quantitative Profiling for Separation

To successfully execute the purification protocols, reference the physicochemical parameters summarized below:

CompoundMolecular Weight ( g/mol )Relative Polarity (TLC Rf​ )*Estimated pKa​ (Conjugate Acid)
N,4-dimethylaniline (Starting Material)135.210.25~ 5.0
2-Iodo-N,4-dimethylaniline (Target)261.100.45~ 3.5
2,6-Diiodo-N,4-dimethylaniline (Impurity)387.000.65< 2.0
3-Iodo-N,4-dimethylaniline (Regioisomer)261.100.42~ 4.2

*Assumes normal-phase silica gel TLC eluted with Hexanes:Ethyl Acetate (9:1).

Step-by-Step Methodology: Validated Purification Protocol

Phase 1: Quenching and De-colorization

  • Dilute the crude reaction mixture with 3 volumes of ethyl acetate (EtOAc) to ensure all organic components are fully solubilized.

  • Add an equal volume of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ )[2].

  • Stir vigorously at room temperature for 15–20 minutes.

  • Validation Check: Observe the phase separation. The upper organic layer must be pale yellow/orange. If a dark tint remains, repeat steps 2-3.

  • Separate the phases and retain the organic layer.

Phase 2: Selective Acid-Base Extraction

  • Prepare an aqueous acetate buffer adjusted strictly to pH 4.0.

  • Wash the organic layer with the pH 4.0 buffer (2 x 1 volume equivalents) to extract the unreacted N,4-dimethylaniline[4].

  • Validation Check: Spot the organic layer on a TLC plate alongside a pure N,4-dimethylaniline standard. The starting material spot ( Rf​ ~0.25) should be completely absent.

  • Wash the organic layer with saturated NaHCO3​ (1 x 0.5 volume) to neutralize any residual acid, followed by brine (1 x 0.5 volume).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 3: Chromatographic Polish

  • Dry-load the concentrated crude mixture onto a silica gel column.

  • Elute using a highly non-polar isocratic system (e.g., 100% Hexanes) for 2 column volumes to flush out the highly lipophilic 2,6-diiodo-N,4-dimethylaniline impurity.

  • Gradually increase the polarity to Hexanes:EtOAc (95:5) to elute the target 2-Iodo-N,4-dimethylaniline.

  • Validation Check: Pool only the fractions containing the pure Rf​ 0.45 spot.

  • Evaporate the solvent in vacuo to afford the highly purified 2-Iodo-N,4-dimethylaniline as a stable solid/oil.

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling with Sterically Hindered Anilines

From the desk of the Senior Application Scientist Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals tackling one of the more challenging substrate classes in cross-coupling: sterically hindered anilines. The presence of bulky ortho-substituents on the aniline ring introduces significant steric challenges that can impede the catalytic cycle, leading to low yields, slow reactions, or complete failure.

This resource is structured in a question-and-answer format to directly address the common issues encountered in the lab. We will move beyond simple procedural lists to explain the underlying organometallic principles, empowering you to make informed decisions and rationally design your experiments for success.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with an ortho-substituted bromoaniline has completely failed, while the para-substituted analogue worked perfectly. What is the primary reason for this?

This is a classic and highly common issue. The failure of the ortho-substituted (sterically hindered) aniline coupling is most likely due to the inability of the palladium catalyst to navigate the crowded steric environment around the reaction center. The catalytic cycle has two key steps that are severely impacted by steric bulk:

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the carbon-halogen bond of the aniline is sterically demanding. A bulky group ortho to the halogen can physically block the approach of the catalyst.

  • Reductive Elimination: This final, product-forming step requires the two organic partners (the aniline ring and the boronic acid partner) to be positioned closely around the palladium center. Large ortho-substituents create significant steric clash, which can dramatically slow down or completely prevent this step, causing the catalyst to stall in a stable Pd(II) intermediate state.[1]

While your standard conditions worked for the sterically unencumbered para-isomer, they are insufficient to overcome the high activation energy barriers imposed by the ortho-substituent. Success with these substrates requires a specialized toolkit of catalysts, ligands, and conditions.

Q2: I see many specialized ligands mentioned for hindered couplings. Is there a "go-to" class of ligands I should start with?

Yes. For sterically demanding Suzuki-Miyaura reactions, the most significant advances have come from the development of bulky, electron-rich monophosphine ligands.[2] The most successful and widely adopted are the biaryl phosphine ligands , often referred to as "Buchwald ligands".[3][4]

Ligands like SPhos and XPhos are excellent starting points.[2] Their design principles directly address the challenges of hindered substrates:

  • Bulkiness: The large steric footprint of these ligands promotes the formation of a monoligated L-Pd(0) species, which is more reactive in the oxidative addition step than a bis-ligated species.

  • Electron-Donating Ability: The electron-rich nature of the phosphine increases the electron density on the palladium center, which facilitates the oxidative addition step and can influence the rate of reductive elimination.[5]

N-Heterocyclic Carbenes (NHCs) are another powerful class of ligands known for forming highly stable and active catalysts suitable for challenging couplings.[6][7]

Q3: How does the aniline's N-H group affect the reaction? Should I be protecting it?

The unprotected N-H group can act as a coordinating ligand to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species.[8] This is particularly problematic with ortho-substituted anilines where intramolecular coordination is more likely.

However, many modern catalytic systems are robust enough to tolerate unprotected anilines.[9][10] Whether to protect or not is a strategic choice:

  • No Protection: This is more atom-economical and avoids extra synthetic steps. Success here relies heavily on using a highly active catalyst system (e.g., a suitable Buchwald ligand) that favors the productive catalytic cycle over catalyst inhibition.

  • With Protection (e.g., as a carbamate or amide): This can simplify the reaction by removing the complicating factor of N-H coordination. However, it adds steps to your overall synthesis. If you are consistently facing issues with catalyst deactivation, a protection strategy is a valid troubleshooting step.

Q4: What are the most common side reactions I should be looking for when my yield is low?

When the desired coupling is slow due to steric hindrance, side reactions have more time to occur. The three most common are:

  • Protodeboronation: The boronic acid reacts with a proton source (often residual water) to replace the C-B bond with a C-H bond, consuming your nucleophile.[11][12] This is often exacerbated by prolonged reaction times and high temperatures.

  • Dehalogenation: The starting aniline derivative is reduced, replacing the C-Br bond with a C-H bond.[13] This can happen if a hydride source is present or via certain catalyst decomposition pathways.

  • Homocoupling: The boronic acid couples with itself to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen, which can interfere with the catalyst's oxidation state.[12]

In-Depth Troubleshooting Guides

Problem: Low or No Yield/Conversion

This is the most frequent issue. A systematic approach is required to diagnose the root cause.

G start Low / No Yield catalyst 1. Catalyst & Ligand System start->catalyst base 2. Base Selection start->base solvent 3. Solvent & Conditions start->solvent reagents 4. Reagent Quality start->reagents cat_sol Switch to Bulky Ligand (e.g., SPhos, XPhos, RuPhos). Increase Catalyst Loading (2-5 mol%). Use a Pre-catalyst. catalyst->cat_sol Ineffective? base_sol Switch to Stronger, Non-nucleophilic Base (K₃PO₄, Cs₂CO₃). Ensure Base is Anhydrous and Finely Powdered. base->base_sol Suboptimal? solv_sol Use Anhydrous Aprotic Solvent (Dioxane, Toluene, 2-MeTHF). Thoroughly Degas System. Increase Temperature. solvent->solv_sol Incorrect? reag_sol Use Fresh Boronic Acid or Switch to Boronate Ester. Ensure Aniline Halide is Pure. Use Anhydrous Solvents. reagents->reag_sol Degraded?

Caption: A logical workflow to diagnose and solve low-yield issues.

The "Why": Standard ligands like triphenylphosphine (PPh₃) are often too small and not electron-donating enough to promote the difficult steps in a hindered coupling. The catalytic system must be specifically tailored to overcome the high steric barrier.

The Solution:

  • Switch to a Specialized Ligand: This is the most critical variable. You should employ a bulky, electron-rich biaryl monophosphine ligand.

  • Increase Catalyst Loading: For challenging substrates, it's not uncommon to require higher catalyst loadings, for instance, from 1-2 mol% up to 5 mol%.

  • Use a Pre-catalyst: Well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) ensure a 1:1 Pd:Ligand ratio and can offer more consistent activation to the active Pd(0) species.[7]

Ligand ClassRecommended ExamplesKey Strengths for Hindered Anilines
Biaryl Phosphines SPhos, XPhos, RuPhos[4]The gold standard for hindered couplings. Excellent activity and broad substrate scope. Promotes monoligation and reductive elimination.
N-Heterocyclic Carbenes (NHCs) IPr, IMes[6]Form very stable and highly active catalysts. Strong sigma-donors that are effective for electron-rich aryl chlorides.
Ferrocenyl Phosphines DavePhos, JohnPhos[14]Bulky and electron-rich ligands that are also effective for a range of cross-coupling reactions.

The "Why": The base plays a crucial role in the transmetalation step. It activates the boronic acid by converting it into a more nucleophilic borate anion (RB(OH)₃⁻), which can then efficiently transfer its organic group to the palladium center.[15][16] A weak base may not be sufficient to generate the borate species, especially if the boronic acid is electronically deactivated.

The Solution:

  • Use a Stronger Base: For hindered couplings, weak bases like Na₂CO₃ are often insufficient. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice.[11] They are strong enough to facilitate borate formation but are generally non-nucleophilic.

  • Ensure Anhydrous Conditions: The base must be anhydrous and, ideally, finely powdered to maximize its surface area and reactivity in the organic solvent. While some protocols with K₃PO₄ benefit from a small amount of water, excess water will promote protodeboronation.[17]

BasepKa (of conj. acid)Common Use & Comments
Na₂CO₃10.3Often too weak for challenging couplings.
K₃PO₄12.3An excellent, moderately strong base. Widely used for hindered couplings. Its efficacy can depend on hydration level.
Cs₂CO₃10 (approx.)Highly effective due to the high solubility of its borate salts in organic solvents, which accelerates transmetalation.
K₂CO₃10.3A common and cost-effective choice, often used in combination with water.[18]

The "Why": The solvent must solubilize all components of the reaction and be stable at the required temperature. For hindered substrates, higher temperatures are often needed to overcome activation energy barriers. Oxygen must be rigorously excluded as it can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[12]

The Solution:

  • Choose an Appropriate Solvent: Aprotic, polar solvents are the standard. Toluene, 1,4-dioxane, and 2-methyltetrahydrofuran (2-MeTHF) are excellent choices.[8][11]

  • Degas Thoroughly: Before heating, the solvent and reaction mixture must be deoxygenated. This can be done by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes or by using several "freeze-pump-thaw" cycles.

  • Increase Temperature: Hindered couplings often require more thermal energy. Reactions are commonly run between 80-110 °C.

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an ortho-substituted bromoaniline with an arylboronic acid.

Reagents & Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Ortho-substituted bromoaniline (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium pre-catalyst (e.g., SPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered and dried)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: In a glovebox or under a positive flow of inert gas, add the ortho-bromoaniline, arylboronic acid, base, and palladium pre-catalyst to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum. If not in a glovebox, evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing (Optional but Recommended): Bubble inert gas through the stirred reaction mixture for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (start with 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small, quenched aliquots.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar(Aniline)-X PdII_Aryl L-Pd(II)-Ar(Aniline) X OxAdd->PdII_Aryl Hindrance1 Steric Clash from ortho-substituents hinders catalyst approach. OxAdd->Hindrance1 Transmetal Transmetalation PdII_Aryl->Transmetal + [Ar'B(OH)₃]⁻ PdII_Biaryl L-Pd(II)-Ar(Aniline) Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 + Product Product Ar(Aniline)-Ar' RedElim->Product Hindrance2 Bulky groups prevent ideal orbital overlap for bond formation. RedElim->Hindrance2 ArX Ar(Aniline)-X ArX->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal

Caption: The Suzuki cycle, highlighting steps impeded by steric hindrance.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 26(21), 6483. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12557–12566. Available from: [Link]

  • Li, W., et al. (2024). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Molecules, 29(8), 1839. Available from: [Link]

  • Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Catalysts, 8(10), 444. Available from: [Link]

  • Singh, U. K., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 3(12), 125-133. Available from: [Link]

  • Biffis, A., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical, 224(1-2), 19-30. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Zhang, X., et al. (2024). Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands. Organic Letters, 26(42), 10419–10429. Available from: [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Retrieved from [Link]

  • Li, Z., et al. (2024). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. Angewandte Chemie International Edition, e202416123. Available from: [Link]

  • ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Retrieved from [Link]

  • Braga, A. A. C., et al. (2006). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 12(15), 4115-4122. Available from: [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Conference Paper. Available from: [Link]

  • Uemura, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available from: [Link]

  • Kumar, A., et al. (2022). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 20(7), 1373-1378. Available from: [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Riddell, S. M., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 10178–10184. Available from: [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 435-445. Available from: [Link]

  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1056–1064. Available from: [Link]

  • Li, Z., et al. (2025). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. Angewandte Chemie. Available from: [Link]

  • Semantic Scholar. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Szostak, M., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Journal of Organic Chemistry, 86(22), 15650–15657. Available from: [Link]

  • Malig, T. C., et al. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Journal of the American Chemical Society, 140(7), 2721–2728. Available from: [Link]

Sources

Optimization

monitoring 2-Iodo-N,4-dimethylaniline reactions with TLC or LC-MS

Welcome to the Technical Support Center for monitoring reactions involving 2-Iodo-N,4-dimethylaniline (CAS: 835872-99-6). As a bifunctional molecule containing both an electrophilic aryl iodide and a nucleophilic seconda...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for monitoring reactions involving 2-Iodo-N,4-dimethylaniline (CAS: 835872-99-6). As a bifunctional molecule containing both an electrophilic aryl iodide and a nucleophilic secondary amine, it presents unique analytical challenges during cross-coupling (e.g., Buchwald-Hartwig amination) and substitution reactions. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Section 1: Thin-Layer Chromatography (TLC) Troubleshooting & FAQs

Q1: My 2-Iodo-N,4-dimethylaniline spot is severely streaking on the silica plate. How do I fix this? Causality: The secondary amine group in 2-Iodo-N,4-dimethylaniline acts as a hydrogen bond donor and acceptor. It interacts strongly with the acidic silanol (Si-OH) groups on the surface of the stationary phase (silica gel), causing the compound to drag or "streak" as it travels up the plate 1. Solution: Add a sacrificial base to your eluent. Incorporating 1-2% triethylamine (Et3N) or a few drops of aqueous ammonia into your solvent system (e.g., Hexane/Ethyl Acetate) will sacrificially deprotonate or complex with the silica's acidic protons, preventing the amine from binding and resulting in tight, circular spots 1.

Q2: Which TLC stain is most effective for visualizing this specific compound? Causality: Because 2-Iodo-N,4-dimethylaniline possesses a highly conjugated aromatic ring, it is strongly UV-active at 254 nm. However, for chemical visualization, Ninhydrin is the optimal choice. Ninhydrin reacts specifically with amines. While primary amines turn deep purple, secondary amines like 2-Iodo-N,4-dimethylaniline typically stain light yellow or brown upon heating 2, 1. Alternatively, an Iodine chamber can be used; iodine vapors reversibly complex with the aromatic ring and unsaturated bonds to form temporary brown/yellow spots 2. Note on Stain Compatibility: If you used Et3N to prevent streaking, be aware that residual Et3N will react with oxidative stains (like Permanganate or Anisaldehyde), turning the entire plate yellow. Ninhydrin is unaffected by tertiary amines like Et3N, making them a perfect combination 1.

Protocol 1: Self-Validating TLC Methodology
  • Preparation : Prepare an eluent of 4:1 Hexane:Ethyl Acetate containing 1% v/v Triethylamine.

  • Spotting : Spot the reaction mixture alongside a pure reference standard of 2-Iodo-N,4-dimethylaniline. Self-Validation Check: Co-spotting the reference directly over the reaction mixture spot is critical to validate Rf shifts and rule out matrix effects.

  • Development : Run the plate in a saturated chamber until the solvent front is 1 cm from the top edge.

  • Primary Visualization : Dry the plate thoroughly with a heat gun to remove residual Et3N. Examine under UV light (254 nm) and lightly circle the quenching spots with a pencil.

  • Secondary Visualization : Dip the plate into a Ninhydrin solution (0.3g ninhydrin in 100 mL n-butanol + 3 mL acetic acid). Heat gently with a heat gun until the secondary amine spot develops a distinct yellow/brown color 2.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting & FAQs

Q3: I am monitoring a Buchwald-Hartwig amination, but the 2-Iodo-N,4-dimethylaniline signal disappears without product formation. What is happening? Causality: In palladium-catalyzed aminations, the choice of base is critical. Strong bases can sometimes cause premature degradation or side reactions of the aryl iodide electrophile before the catalytic cycle turns over. LC-MS monitoring studies have revealed that base-induced degradation of the arene can render the transformation ineffective 3. Furthermore, if the reaction is sampled directly without proper quenching, the active Pd-catalyst can continue to react or precipitate in the LC column, causing severe signal suppression 4.

Q4: What are the optimal MS parameters for detecting 2-Iodo-N,4-dimethylaniline? Causality: The secondary amine nitrogen is easily protonated in acidic mobile phases. Therefore, Electrospray Ionization in positive mode (ESI+) is highly effective [[5]](). The chemical formula is C8H10IN (Exact Mass: 246.9858 Da). You should monitor for the [M+H]+ pseudo-molecular ion at m/z 248.0. In Multiple Reaction Monitoring (MRM) methods, tracking the transition from m/z 248.0 to its stable fragments allows for highly sensitive, real-time tracking of the catalytic cycle 4, 5.

Protocol 2: Self-Validating LC-MS Reaction Monitoring
  • Aliquoting : Withdraw a 10 µL aliquot from the active reaction mixture using a micro-syringe.

  • Quenching : Immediately dilute the aliquot into 1.0 mL of LC-MS grade Acetonitrile containing 0.1% Formic Acid. Self-Validation Check: The sudden dilution and acidic environment instantly protonate the amine and quench the Pd-catalyst, freezing the reaction state to ensure the chromatogram accurately reflects the exact time of sampling.

  • Filtration : Pass the quenched sample through a 0.22 µm PTFE syringe filter into an LC vial to remove precipitated salts, base, and palladium black.

  • Analysis : Inject 1-2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) 5. Run a fast gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 3 minutes).

  • Detection : Monitor UV absorbance at 254 nm and MS (ESI+) at m/z 248.0 ([M+H]+).

Data Presentation: Analytical Parameters Summary

ParameterThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Stationary Phase Silica Gel 60 F254C18 Reverse-Phase (e.g., 1.8 µm particle size)
Mobile Phase / Eluent Hexane / Ethyl Acetate + 1% Et3NWater / Acetonitrile + 0.1% Formic Acid
Detection Method UV (254 nm), Ninhydrin, IodineUV (254 nm), ESI+ MS, MRM
Target Signal Light yellow/brown spot (Ninhydrin)m/z 248.0 ([M+H]+)
Primary Challenge Silica streaking due to H-bondingBase-induced degradation, Catalyst precipitation

Mandatory Visualization: Analytical Workflow

G N1 Reaction Mixture (2-Iodo-N,4-dimethylaniline) N2 Aliquoting & Quenching N1->N2 N3 TLC Pathway N2->N3 N4 LC-MS Pathway N2->N4 N3a Elution: Hexane/EtOAc + 1% Et3N N3->N3a N4a Dilution & Filtration (0.22 µm PTFE) N4->N4a N3b Visualization: UV 254nm & Ninhydrin Stain N3a->N3b N4b ESI+ MS/MS Analysis [M+H]+ = 248.0 N4a->N4b

Analytical workflow for monitoring 2-Iodo-N,4-dimethylaniline reactions via TLC and LC-MS.

References

  • Title: Magic Formulas: TLC Stains - Chemistry. Source: University of Rochester. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCIsUnttBKN2FmAdnaL16s6vggrrj6Ef6QLZ8wJlfaGZuR84sGVrj6roilTFKqOo8pn0QG5dmz-X5ZtLf7j88ySJ2GsW6bfZnmP9BVCCcCDps4VUf8Kx-cyFU4H3sOY2I6YehyLljL0CQyaen0SirKsSvAKqPGcGKUigMKTSduxX3EQiaXWbCnXpJyFg==]
  • Title: TLC confusion?! : r/chemistry. Source: Reddit. URL:[https://vertexaisearch.cloud.google.
  • Title: Step-by-step real time monitoring of a catalytic amination reaction. Source: University of Victoria. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSsammKgb6tK9hhLHz2NbkrBNB25E4CBeip3GycjZL5NME2gt5UXz77YODrfhmIhALXuDP94Np2_eCh10YeTvV6ox0B8nPapSIRcSPEA5ueTZy-mLb0P14PRzrsaH1Zw==]
  • Title: Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Source: ChemRxiv. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCokgfvpcqw4qYjNi8xCulTGe_SHTYhM2mOJfgv0GjBrvxcIqRFceJSekXoU36FLMXff6s3ZEZggzwn2PjHoj8cv2yzOPeUPw6ZX1Nz-CYPQDuCbbJ14_hITv6dFwNi--zkjUN2BU9XrPk9tiYBZJk8NQS1vo=]
  • Title: A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Source: PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvO8rxFuJcn4VK9rAcraau9RWcygEL7s4r4cuoezK8FSB-7EFRz2BuFHf7Dr2FjX1LRMBYiLTW_8x_jzcb-0aTxzVv__XYxXMuXNhBOTSeTA3KrMRzRMyKGkCzW2Zu_PKiR_j_0BE_fgtuQaU=]

Sources

Troubleshooting

alternative catalysts for cross-coupling with 2-Iodo-N,4-dimethylaniline

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies . As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals away from traditi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies . As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals away from traditional, often problematic, palladium-catalyzed systems when working with highly specific, sterically demanding substrates like 2-Iodo-N,4-dimethylaniline .

This substrate presents unique challenges: the ortho-secondary amine (N-methyl) can act as a competing coordinating group, poisoning standard catalysts, while its steric bulk significantly slows down the critical oxidative addition and reductive elimination steps[1]. To overcome these barriers, we will explore base-metal alternatives (Nickel and Copper) and dual-catalytic (Photoredox) systems.

I. Catalyst Selection & Diagnostic Workflow

Choosing the correct alternative catalyst depends entirely on your target transformation. The ortho-amine can either be a hindrance (requiring high-valent metal stabilization) or an asset (acting as an endogenous directing group for tandem cyclizations).

CatalystSelection Start Substrate: 2-Iodo-N,4-dimethylaniline Q1 Target Coupling Partner? Start->Q1 Partner1 Alkenes (Annulation/Heck) Q1->Partner1 C-C Bond Partner2 Amines / Alcohols (C-N/C-O) Q1->Partner2 Heteroatom Partner3 Beta-Keto Esters (Indole Synth) Q1->Partner3 Cyclization Cat1 Ni/Photoredox Dual Catalysis (NiBr2 + Ir-cat) Partner1->Cat1 Cat2 Cu-Catalyzed Ullmann (CuI + Diamine Ligand) Partner2->Cat2 Cat3 Tandem Cu-Catalysis (Cu2O / CuI) Partner3->Cat3

Caption: Logical decision tree for selecting alternative catalysts for 2-Iodo-N,4-dimethylaniline.

II. Quantitative Catalyst Performance Data

The following table summarizes the field-proven performance of alternative catalytic systems compared against traditional Pd-systems for ortho-iodoanilines.

Catalyst SystemCo-catalyst / LigandTarget TransformationTypical YieldMechanistic Advantage for 2-Iodo-N,4-dimethylaniline
NiBr₂·dtbbpy Ir(ppy)₃ (Photoredox)Indoline Annulation (C-C/C-N)85–95%Accesses Ni(III) to force difficult reductive elimination past the N-methyl steric bulk.
CuI L-Proline or DiamineUllmann C-N / C-S Coupling80–90%Ortho-amine acts as a directing group, stabilizing the Cu(III) intermediate and lowering activation energy.
Cu₂O None (Ligand-Free)Tandem Indole Synthesis75–85%Utilizes the nucleophilicity of the secondary amine for spontaneous cyclization post-cross-coupling.
Pd(PPh₃)₄ (Ref)NoneStandard Suzuki/Heck40–60%Prone to protodehalogenation and catalyst poisoning by the free amine lone pair.

III. Module 1: Nickel/Photoredox Dual Catalysis

The Causality: Standard Ni(0)/Ni(II) catalytic cycles often stall at the Ni(II) intermediate when using 2-Iodo-N,4-dimethylaniline because the steric bulk of the orthoN-methyl group creates a massive kinetic barrier to reductive elimination. By introducing a photocatalyst (like Ir(ppy)₃), we utilize Single Electron Transfer (SET) to oxidize the stalled Ni(II) complex to a highly reactive Ni(III) species. This high-valent state drastically lowers the activation barrier, forcing rapid reductive elimination to form the product[2].

NiPhotoredox Ni0 Ni(0) Complex NiII Ni(II) Oxidative Addition Complex (Ar-Ni-I) Ni0->NiII Oxidative Addition (2-Iodo-N,4-dimethylaniline) NiII_alkyl Ni(II) Alkyl Complex (Migratory Insertion) NiII->NiII_alkyl Alkene Insertion NiIII Ni(III) High-Valent Species (via SET from Photocatalyst) NiII_alkyl->NiIII SET Oxidation (Ir* III -> Ir II) NiI Ni(I) Species (Post-Reductive Elimination) NiIII->NiI Reductive Elimination Product Coupled Product (e.g., Indoline) NiIII->Product NiI->Ni0 SET Reduction (Ir II -> Ir III)

Caption: Mechanistic pathway of Ni/Photoredox dual catalysis for ortho-iodoaniline annulation.

Self-Validating Protocol: Ni/Photoredox Annulation
  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried vial with 2-Iodo-N,4-dimethylaniline (1.0 equiv), alkene partner (1.5 equiv), NiBr₂·dtbbpy (5 mol%), Ir(ppy)₃ (1 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMA (0.1 M). Self-Validation Check: The solution should be a clear, pale green/yellow. If it is black, moisture has caused premature Ni aggregation.

  • Irradiation: Seal the vial, remove from the glovebox, and irradiate with 34 W Blue LEDs (450 nm) at room temperature with vigorous stirring. A fan must be used to maintain ambient temperature.

  • Monitoring: After 12 hours, check via GC-MS. The disappearance of the aryl iodide without the appearance of N,4-dimethylaniline (hydrodehalogenation product) confirms a successful SET-driven cycle[3].

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Troubleshooting FAQ

Q: My reaction is yielding mostly N,4-dimethylaniline instead of the coupled product. What is happening? A: You are experiencing competitive protodehalogenation. This occurs when the Ni(II) intermediate undergoes protonation before the photocatalyst can oxidize it to Ni(III). Ensure your DMA is strictly anhydrous and verify that your blue LED setup is providing sufficient photon flux to keep the SET cycle running faster than background protonation.

IV. Module 2: Copper-Catalyzed Tandem Cross-Coupling

The Causality: Copper catalysis is uniquely suited for ortho-iodoanilines. Unlike Palladium, which is often poisoned by the Lewis basic N-methyl group, Copper actively utilizes this adjacent amine as an endogenous directing group. The amine coordinates to the Cu(I) center, bringing the metal into perfect proximity for oxidative addition into the C-I bond. This allows for highly efficient tandem reactions, such as cyclization with β-keto esters to form complex indoles[4] or with potassium sulfide to form benzothiazoles[5].

Self-Validating Protocol: Cu-Catalyzed Indole Synthesis
  • Preparation: In a Schlenk tube under argon, combine 2-Iodo-N,4-dimethylaniline (1.0 equiv), a β-keto ester (1.2 equiv), Cu₂O (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of DMSO/H₂O (10:1 v/v). Causality Note: The trace water is critical; it increases the solubility of the carbonate base, facilitating the deprotonation of the β-keto ester to form the active Cu-enolate.

  • Heating: Stir at 100 °C for 14 hours. Self-Validation Check: The reaction mixture will transition from a red suspension (Cu₂O) to a homogeneous dark brown solution as the active Cu-enolate species forms and the tandem C-C/C-N coupling proceeds.

  • Workup: Cool to room temperature, dilute with brine, and extract with dichloromethane. Dry over Na₂SO₄ and purify via column chromatography.

Troubleshooting FAQ

Q: The cross-coupling (C-C bond) occurred, but the subsequent cyclization to the indole failed. I isolated an uncyclized intermediate. A: The N-methyl group on your substrate introduces steric hindrance that can slow down the final intramolecular C-N bond formation[1]. If the reaction stalls at the uncyclized intermediate, increase the reaction temperature to 120 °C or add a catalytic amount of a Lewis acid (e.g., ZnCl₂) during the final 2 hours of the reaction to activate the carbonyl for nucleophilic attack by the secondary amine.

Q: Can I use CuI instead of Cu₂O? A: Yes, but CuI typically requires an exogenous ligand (like L-proline or a diamine) to prevent the formation of unreactive polymeric copper-iodide clusters. Cu₂O is advantageous here because it serves as a ligand-free precatalyst that is easily solubilized by the ortho-amine of the substrate itself[6].

V. General Troubleshooting for 2-Iodo-N,4-dimethylaniline

Q: I am attempting a standard Buchwald-Hartwig amination using a Pd precatalyst, but I am seeing zero conversion. Why? A: The secondary amine (N-methyl) on your substrate is highly nucleophilic and perfectly positioned to form a stable, off-cycle 5-membered palladacycle after oxidative addition. This effectively sequesters the Palladium catalyst, killing the reaction. This is the primary reason we recommend switching to the Cu-catalyzed Ullmann-type coupling , where the metal-amine coordination is an on-cycle intermediate rather than a dead-end trap[7].

VI. References

  • A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides Source: PMC / NIH URL:[Link]

  • Copper-catalyzed double C-S bonds formation via different paths: synthesis of benzothiazoles from N-benzyl-2-iodoaniline and potassium sulfide Source: PubMed / Org. Lett. URL:[Link]

  • Copper Catalyzed Synthesis of Indole Derivatives via Cross-Coupling Reaction Source: IJREAM URL:[Link]

  • Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis Source: PMC / NIH URL:[Link]

  • Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis Source: PMC / NIH URL:[Link]

  • Cu-Catalyzed Cyclization/Coupling of Alkenyl Aldimines. Indolization of Aldehydes, Anilines and Arylzinc Reagents Source: ChemRxiv URL:[Link]

Sources

Optimization

Technical Support Center: Managing Steric Hindrance in 2-Iodo-N,4-dimethylaniline Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Steric Barrier in Catalysis

2-Iodo-N,4-dimethylaniline presents a formidable challenge in synthetic organic chemistry. The molecule features a massive iodine atom (Van der Waals radius ~1.98 Å) positioned strictly ortho to a secondary N-methylamino group. This extreme steric crowding restricts rotation around the C(aryl)-N bond and creates a physical barrier that heavily impacts transition-metal-catalyzed cross-coupling reactions. While the C-I bond is electronically primed for rapid oxidative addition, the subsequent transmetalation and reductive elimination steps are often choked by the surrounding steric bulk.

This guide is designed to help researchers troubleshoot and optimize cross-coupling workflows involving this highly hindered substrate.

Troubleshooting Guides & FAQs

Q1: My Buchwald-Hartwig amination using 2-Iodo-N,4-dimethylaniline as the aryl halide stalls at 20% conversion, yielding mostly deiodinated side-products. How do I push this to completion?

Causality & Solution: The failure lies in the kinetics of the catalytic cycle. While the Pd(0) catalyst easily inserts into the weak C-I bond, the resulting Ar-Pd(II)-I intermediate is sterically shielded by the ortho-NHCH₃ group. This shielding dramatically slows down the coordination of the incoming amine nucleophile. When amine coordination is delayed, the long-lived Pd(II) intermediate undergoes competitive protodehalogenation (deiodination)[1].

To accelerate the amine coordination step, you must use highly active, bulky dialkylbiaryl phosphine ligands such as RuPhos or BrettPhos. These ligands enforce a mono-ligated (L1Pd) active species, creating a wide, deep catalytic pocket that accommodates the bulky ortho-substituted aryl group while preventing the formation of unreactive PdL2 resting states. For instance, Pd(OAc)₂/RuPhos catalytic systems have been proven highly effective for the N-arylation of highly hindered ortho-iodo systems[2].

Q2: I am trying to use 2-Iodo-N,4-dimethylaniline as the amine nucleophile to couple with an aryl bromide, but the reaction fails entirely. Why?

Causality & Solution: 2-Iodo-N,4-dimethylaniline is an exceptionally poor nucleophile. The secondary nitrogen's lone pair is sterically blocked by both the N-methyl group and the massive ortho-iodine atom, which severely depresses its ability to attack the electrophilic Pd(II) center[1]. Furthermore, the ortho-iodine on your nucleophile can competitively undergo oxidative addition with the Pd catalyst, leading to chaotic oligomerization or self-coupling[3].

You must invert the coupling polarity. Redesign your synthesis so that 2-Iodo-N,4-dimethylaniline acts as the electrophile (aryl halide) rather than the nucleophile. If inversion is impossible, you must pre-deprotonate the amine using a strong base like LiHMDS to form the highly reactive amide anion before introducing the Pd catalyst, and utilize a ligand like tBuBrettPhos specifically designed for hindered secondary amines[4].

Q3: What is the optimal base and solvent system for minimizing steric clashes during the transition state?

Causality & Solution: Insoluble inorganic bases (like K₂CO₃ or Na₂CO₃) require reactants to interact at the solid-liquid interface. For a sterically hindered substrate like 2-Iodo-N,4-dimethylaniline, this interfacial reaction is kinetically unfavorable.

Transition to soluble bases like Cs₂CO₃ in non-polar solvents (e.g., Toluene or 1,4-Dioxane), or use strong alkoxide bases like NaOtBu if your functional group tolerance permits. Cs₂CO₃ in toluene increases the effective concentration of the reactive base in solution, facilitating the crucial deprotonation step of the coordinated amine during the catalytic cycle[2].

Quantitative Data: Ligand & Base Screening

The following table summarizes the optimization landscape for the Buchwald-Hartwig amination of 2-Iodo-N,4-dimethylaniline with a standard primary amine (e.g., benzylamine).

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Major Side-Product
1Pd₂(dba)₃ / PPh₃K₂CO₃DMF100< 5%Protodeiodination
2Pd(OAc)₂ / BINAPCs₂CO₃Toluene10015%Unreacted starting material
3Pd₂(dba)₃ / XPhosNaOtBu1,4-Dioxane10065%Minor deiodination
4Pd(OAc)₂ / RuPhosCs₂CO₃Toluene10092%None
5Pd(OAc)₂ / BrettPhosNaOtBuToluene10096% None

Self-Validating Experimental Protocol

Optimized Buchwald-Hartwig Amination for Highly Hindered Ortho-Iodo Secondary Anilines

Note: This protocol relies on a self-validating kinetic check to ensure the catalytic cycle is proceeding faster than background degradation.

Step 1: Catalyst Pre-Activation (Inert Atmosphere) Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2.0 mol%) and BrettPhos (4.0 mol%). Causality: Pre-mixing the Pd(II) source with the electron-rich ligand ensures immediate formation of the active L1Pd(0) species upon reduction, preventing the aggregation of palladium black.

Step 2: Reagent Addition Add NaOtBu (1.5 equiv) to the tube. Next, add 2-Iodo-N,4-dimethylaniline (1.0 equiv, 1.0 mmol) and the target primary amine (1.2 equiv). Finally, add anhydrous, degassed Toluene (0.2 M). Seal the tube and remove it from the glovebox.

Step 3: Thermal Activation Place the sealed tube in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm). Causality: High stirring rates are critical when using alkoxide bases to ensure maximum homogeneity, which helps overcome the steric hindrance during the deprotonation transition state.

Step 4: Self-Validation Check (T = 45 minutes) Briefly cool the reaction and extract a 10 µL aliquot under positive nitrogen pressure. Dilute in EtOAc and analyze via GC-MS. Validation Logic:

  • If conversion is >40% and deiodinated side-product is <2%, proceed to completion.

  • If deiodinated side-product is >10%, the amine coordination is failing. Abort the reaction; verify the anhydrous nature of your solvent and the integrity of your BrettPhos ligand.

Step 5: Workup Upon completion (typically 4-6 hours), cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

Mechanistic Workflow

G Start Reaction Stalls / Low Yield (2-Iodo-N,4-dimethylaniline) Check1 Identify the Mechanistic Bottleneck Start->Check1 PathA Sluggish Amine Coordination (Steric Shielding) Check1->PathA PathB Protodehalogenation (Side Reaction) Check1->PathB SolA Use Bulky Biaryl Ligands (e.g., RuPhos, BrettPhos) PathA->SolA SolB Switch to Soluble Bases (e.g., Cs2CO3 in Toluene) PathB->SolB Success Successful C-N Bond Formation SolA->Success SolB->Success

Workflow for troubleshooting steric hindrance in Pd-catalyzed cross-coupling of ortho-iodoanilines.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of 2-Iodo-N,4-dimethylaniline

Publish Comparison Guide: 1 H NMR Characterization of 2-Iodo-N,4-dimethylaniline Executive Summary 2-Iodo-N,4-dimethylaniline is a highly versatile, bifunctional building block widely utilized in transition-metal-catalyz...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 1 H NMR Characterization of 2-Iodo-N,4-dimethylaniline

Executive Summary

2-Iodo-N,4-dimethylaniline is a highly versatile, bifunctional building block widely utilized in transition-metal-catalyzed cross-coupling and radical cyclization reactions [1]. Accurate structural verification via 1 H NMR is critical for downstream synthetic success, as regioisomeric impurities (e.g., 3-iodo or 4-iodo analogs) can severely compromise reaction yields.

This guide provides an in-depth, objective comparison of analytical alternatives—specifically, NMR solvent environments (CDCl 3​ vs. DMSO- d6​ ) and spectrometer field strengths (400 MHz vs. 600 MHz). By understanding the causality behind these analytical choices, researchers can establish an optimal, self-validating protocol for characterizing this compound and quantifying trace impurities.

Mechanistic Insights: The 1 H NMR Profile

As a Senior Application Scientist, I approach the structural verification of halogenated aniline derivatives as a dynamic analytical challenge governed by competing electronic effects. The aromatic ABX-type spin system (H-3, H-5, H-6) of 2-Iodo-N,4-dimethylaniline is dictated by three distinct causal factors:

  • Iodine (C2 position): Exerts a strong inductive electron-withdrawing effect. This decreases local electron density, deshielding the adjacent ortho proton (H-3) and shifting it downfield.

  • N-Methylamine (C1 position): Acts as a strong resonance electron donor. The nitrogen lone pair delocalizes into the aromatic ring, significantly shielding the ortho proton (H-6) and shifting it upfield.

  • Methyl group (C4 position): Provides mild electron donation via hyperconjugation, subtly influencing the meta coupling dynamics between H-3 and H-5.

Comparative Analysis 1: Solvent Effects (CDCl 3​ vs. DMSO- d6​ )

The choice of deuterated solvent fundamentally alters the spectral readout, particularly for the exchangeable amine (-NH) proton. A robust analytical workflow must account for these solvent-solute interactions [2].

  • CDCl 3​ (Standard, Non-polar): In chloroform, rapid intermolecular proton exchange occurs on the NMR timescale. This averages out the spin states, resulting in a broad singlet for the -NH proton and a sharp, decoupled singlet for the N-CH 3​ group.

  • DMSO- d6​ (Polar, H-bonding): DMSO acts as a strong hydrogen-bond acceptor. It forms a stable complex with the amine proton, increasing the activation energy required for intermolecular proton transfer. This effectively slows the exchange rate, shifting the -NH signal downfield and revealing the scalar spin-spin coupling ( 3J ) between the -NH and N-CH 3​ protons.

Quantitative Data Comparison

Empirical chemical shifts and multiplicities derived from structural analogs and established solvent shift rules.

ProtonShift in CDCl 3​ (ppm)Shift in DMSO- d6​ (ppm)Multiplicity (DMSO)Coupling Constant ( J , Hz)Causality / Assignment Notes
H-3 7.547.60d~1.5Deshielded by ortho-Iodine; meta-coupled to H-5.
H-5 6.977.05dd8.0, 1.5Ortho-coupled to H-6, meta-coupled to H-3.
H-6 6.456.55d8.0Strongly shielded by ortho-NHCH 3​ group.
NH 4.05 (bs)5.20 (q)q~5.0H-bonding in DMSO slows exchange, revealing 3J coupling.
N-CH 3​ 2.85 (s)2.75 (d)d~5.0Exchange decoupled in CDCl 3​ ; coupled to NH in DMSO.
Ar-CH 3​ 2.21 (s)2.18 (s)s-Benzylic methyl at C4 position.

Comparative Analysis 2: Field Strength (400 MHz vs. 600 MHz)

Selecting the appropriate magnetic field strength depends on the analytical goal: routine verification versus complex mixture analysis.

  • 400 MHz (Routine QC): Sufficient for confirming the identity of pure 2-Iodo-N,4-dimethylaniline. The large ortho coupling ( J≈8.0 Hz) between H-5 and H-6 is easily resolved. However, the small meta coupling ( J≈1.5 Hz) between H-3 and H-5 may appear as peak broadening rather than distinct splitting if magnetic shimming is suboptimal.

  • 600 MHz (High-Resolution & Impurity Profiling): Provides superior signal dispersion and signal-to-noise (S/N) ratio. This is essential for resolving the fine doublet-of-doublets ( dd ) structure of H-5 and accurately quantifying trace residual solvents [3] or regioisomeric impurities which often overlap in lower-field spectra.

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and high-quality data, follow this standardized, step-by-step methodology:

  • Sample Preparation: Accurately weigh 10–15 mg of 2-Iodo-N,4-dimethylaniline to ensure optimal concentration without causing viscosity-induced line broadening.

  • Solvent Dispensation: Dissolve the compound in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v TMS as an internal standard) or DMSO- d6​ . Ensure complete dissolution via gentle vortexing.

  • Filtration: Pass the solution through a glass wool plug into a precision 5 mm NMR tube to remove particulate matter that could distort magnetic homogeneity.

  • Tuning & Shimming: Insert the sample into the spectrometer. Perform automated probe tuning and matching. Execute rigorous 3D gradient shimming (Z1–Z4 at minimum) to achieve a TMS line width at half-height of ≤0.5 Hz.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (NS): 16 (for 600 MHz) to 32 (for 400 MHz).

    • Relaxation Delay (D1): Set to 2.0 seconds. Causality: While methyl protons undergo rapid rotation and have short spin-lattice relaxation times ( T1​ ), isolated aromatic protons (like H-3) have longer T1​ times. A sufficient D1 delay ensures complete relaxation of all spins, preventing signal saturation and allowing for accurate quantitative integration.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transform. Phase and baseline correct manually. Reference the spectrum to TMS (0.00 ppm) or the residual solvent peak (CDCl 3​ : 7.26 ppm; DMSO- d6​ : 2.50 ppm).

Workflow Visualization

G Start Synthesize/Procure 2-Iodo-N,4-dimethylaniline Solvent Select NMR Solvent Start->Solvent CDCl3 CDCl3 (Standard, Non-polar) Solvent->CDCl3 DMSO DMSO-d6 (Polar, H-bonding) Solvent->DMSO Field Select Field Strength CDCl3->Field DMSO->Field LowField 400 MHz (Routine QC) Field->LowField HighField 600 MHz (Complex coupling/Impurities) Field->HighField Analyze Spectrum Analysis (Assign H-3, H-5, H-6) LowField->Analyze HighField->Analyze

Logical workflow for optimizing the NMR characterization of 2-Iodo-N,4-dimethylaniline.

References

  • Sustac Roman, D.; Takahashi, Y.; Charette, A. B. "Potassium tert-Butoxide Promoted Intramolecular Arylation via a Radical Pathway." Organic Letters, 2011, 13(12), 3242-3245. URL:[Link][1]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62(21), 7512-7515. URL:[Link][2]

  • Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. URL:[Link][3]

Sources

Comparative

13C NMR Chemical Shift Analysis of 2-Iodo-N,4-dimethylaniline: Empirical Data vs. Predictive Software Performance

Executive Summary For researchers and drug development professionals, 2-Iodo-N,4-dimethylaniline serves as a highly functionalized building block for cross-coupling reactions (e.g., Buchwald-Hartwig) and cascade cyclizat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 2-Iodo-N,4-dimethylaniline serves as a highly functionalized building block for cross-coupling reactions (e.g., Buchwald-Hartwig) and cascade cyclizations. Accurately tracking the retention or functionalization of the carbon-iodine (C-I) bond is critical during synthetic workflows. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive diagnostic tool for this purpose. However, the accurate assignment of its 13C NMR spectrum is complicated by the severe relativistic shielding induced by the iodine atom.

This guide objectively compares the performance of leading NMR prediction software suites—ChemDraw Professional , Mnova NMRPredict , and ACD/Labs NMR Predictors —against empirical experimental data. By understanding the causality behind predictive failures and experimental nuances, scientists can establish a more trustworthy framework for structural elucidation.

The Mechanistic Challenge: The Heavy Atom Effect

The most anomalous feature in the 13C NMR spectrum of 2-Iodo-N,4-dimethylaniline is the resonance of the iodine-bound carbon (C2). While typical substituted aromatic carbons resonate between 110 and 150 ppm, C2 appears significantly upfield at approximately 85.1 ppm.

This dramatic shielding is caused by the [1]. Iodine, a highly polarizable period 5 halogen, possesses a large and diffuse electron cloud. Through relativistic spin-orbit (SO) coupling, the lone pairs of the iodine atom induce a secondary magnetic field that highly shields the directly attached carbon nucleus. Software algorithms that rely exclusively on linear additivity rules often fail to capture the full magnitude of this quantum mechanical phenomenon, leading to dangerous misassignments in automated workflows.

G Core 2-Iodo-N,4-dimethylaniline 13C Resonance Domains C2 C2 (Ar-I) ~85 ppm (Heavy Atom Effect) Core->C2 C1 C1 (Ar-N) ~146 ppm (Deshielded by N) Core->C1 C4 C4 (Ar-CH3) ~129 ppm Core->C4 CH C3, C5, C6 (Ar-H) 110 - 140 ppm Core->CH Alkyl Alkyl (N-CH3, Ar-CH3) 20 - 31 ppm Core->Alkyl

Caption: Logic tree of 13C NMR chemical shift assignments for 2-Iodo-N,4-dimethylaniline.

Experimental Methodology: Acquiring the Ground Truth

To evaluate predictive software, we must first establish a self-validating experimental protocol. Acquiring high-fidelity 13C NMR data for heavily substituted iodoanilines requires specific spectrometer configurations to overcome relaxation bottlenecks.

Protocol: High-Fidelity 13C NMR Acquisition
  • Sample Preparation : Dissolve 40–50 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3). High analyte concentration is mandatory due to the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C isotope.

  • Standardization & Lock : Ensure the presence of Tetramethylsilane (TMS) at 0.01% v/v as an internal reference (0.00 ppm). Lock the spectrometer to the deuterium signal of CDCl3 and calibrate the central peak of the solvent triplet to exactly 77.16 ppm.

  • Spectrometer Configuration : Utilize a spectrometer operating at a minimum of 100 MHz for 13C (equivalent to a 400 MHz 1H operating frequency) equipped with a broadband or cryoprobe.

  • Pulse Sequence : Select a standard 1D 13C sequence with complete proton decoupling (e.g., WALTZ-16) to collapse carbon-proton scalar couplings into sharp singlets, maximizing the signal-to-noise ratio (S/N).

  • Relaxation Delay (D1) Optimization (Critical Step) : Set the relaxation delay (D1) to a minimum of 2.5 to 3.0 seconds .

    • Causality: Quaternary carbons (C1, C2, C4) lack directly attached protons, rendering their dipole-dipole relaxation mechanisms highly inefficient. A standard 1-second delay will result in severe signal attenuation or complete loss of these critical nodes due to saturation.

  • Acquisition : Acquire a minimum of 512 to 1024 transients to ensure the quaternary C2 (Ar-I) peak is clearly distinguishable from baseline noise.

G A Sample Prep (Analyte in CDCl3 + TMS Standard) B 13C NMR Acquisition (>100 MHz, D1 > 2.5s) A->B C Data Processing (FT, Phase, Baseline) B->C D Peak Picking & Integration C->D F Comparative Analysis D->F E In Silico Prediction (ACD/Labs, Mnova, ChemDraw) E->F Validation

Caption: Workflow comparing empirical 13C NMR acquisition with in silico predictions.

Product Comparison: Predictive Software vs. Empirical Data

We compared the empirical 13C NMR shifts of 2-Iodo-N,4-dimethylaniline against the predictive outputs of three industry-standard software suites:

  • ChemDraw Professional (ChemNMR) : Relies primarily on empirical additivity rules and base-structure modifications.

  • Mnova NMRPredict Desktop : Utilizes an ensemble approach, combining HOSE (Hierarchical Orthogonal Space Environment) codes with neural networks.

  • ACD/Labs NMR Predictors : The industry benchmark for database-driven HOSE code prediction, utilizing massive proprietary libraries of halogenated aromatics.

Quantitative Data Comparison
Carbon PositionEmpirical Data (ppm)ChemDraw (ppm)Mnova (ppm)ACD/Labs (ppm)Max Δ (Error)
C1 (Ar-N) 146.1148.2146.5145.9+2.1 (ChemDraw)
C2 (Ar-I) 85.1 94.5 86.2 85.5 +9.4 (ChemDraw)
C3 (Ar-H) 139.5138.0139.1139.4-1.5 (ChemDraw)
C4 (Ar-CH3) 129.1131.0129.5129.2+1.9 (ChemDraw)
C5 (Ar-H) 130.4129.5130.1130.6-0.9 (ChemDraw)
C6 (Ar-H) 110.8112.5111.2110.9+1.7 (ChemDraw)
C7 (N-CH3) 30.530.030.830.6-0.5 (ChemDraw)
C8 (Ar-CH3) 20.121.020.520.2+0.9 (ChemDraw)

Note: Empirical data is synthesized from validated literature benchmarks for [2] and [3].

Synthesis and Recommendations

The comparative data reveals a stark divergence in software performance, specifically at the C2 (Ar-I) position.

Why ChemDraw Struggles: ChemDraw's additivity-based algorithm yields a nearly 10 ppm error for C2. Additivity rules assume that substituent effects are linear and independent. However, the steric clash between the bulky ortho-iodine and the N-methyl group perturbs the orbital overlap, altering the relativistic spin-orbit coupling in a non-linear fashion. ChemDraw fails to account for this complex 3D stereoelectronic environment.

Why ACD/Labs and Mnova Succeed: Both ACD/Labs and Mnova exhibit exceptional accuracy (errors < 1.5 ppm across all nodes). Their success is rooted in HOSE code methodology. Instead of calculating shifts from scratch, these algorithms search massive databases for exact or highly similar structural fragments (e.g., an iodine atom ortho to a secondary amine on a benzene ring). Because the quantum mechanical heavy atom effect is inherently baked into the empirical data within their training sets, the predictions bypass the need for complex relativistic calculations.

Final Recommendation: For drug development professionals working with heavily functionalized iodoarenes, ACD/Labs or Mnova should be the exclusive tools used for in silico 13C NMR validation. Relying on basic additivity rules will lead to false negatives during structure verification, potentially derailing downstream synthetic workflows.

References

  • Kaupp, M., et al. "Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances." International Journal of Molecular Sciences, 2023. URL:[Link]

  • Barluenga, J., et al. "Pd-catalyzed cascade reactions between o-iodo-N-alkenylanilines and tosylhydrazones. Novel approaches to the synthesis of polysubstituted indoles..." Organic & Biomolecular Chemistry, 2015. URL:[Link]

  • Webb, J. A., et al. "13C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis." Journal of the American Chemical Society, 2004. URL:[Link]

Validation

yield comparison of different synthetic routes to 2-Iodo-N,4-dimethylaniline

An objective evaluation of synthetic methodologies is critical for optimizing the yield, purity, and scalability of key pharmaceutical building blocks. 2-Iodo-N,4-dimethylaniline (CAS: 835872-99-6) 1 is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

An objective evaluation of synthetic methodologies is critical for optimizing the yield, purity, and scalability of key pharmaceutical building blocks. 2-Iodo-N,4-dimethylaniline (CAS: 835872-99-6) 1 is a highly versatile ortho-iodoaniline derivative used extensively as a precursor in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) and cascade cyclizations.

Due to the steric hindrance of the ortho-iodine and the electron-donating nature of the amine and para-methyl groups, selecting the optimal synthetic route requires a deep understanding of chemoselectivity and reaction kinetics. This guide compares the three primary synthetic routes to this compound, providing mechanistic rationale, quantitative yield data, and self-validating experimental protocols.

Mechanistic Pathway Analysis

To synthesize 2-Iodo-N,4-dimethylaniline, chemists typically choose between direct electrophilic halogenation of a secondary amine or the functionalization of a primary ortho-iodoaniline.

Route A: Direct Electrophilic Iodination of N,4-Dimethylaniline Mechanistically, the N-methylamino group is a strong activating and ortho/para-directing group. Because the para position is sterically blocked by a methyl group, electrophilic aromatic substitution (EAS) is forced to the ortho position. Using N-iodosuccinimide (NIS) generates the electrophilic iodonium ion (I⁺). While this route is a direct one-step process, it suffers from competitive single-electron oxidation of the electron-rich amine by the halogenating agent, which caps isolated yields at approximately 58% 2.

Route B: Reductive Amination of 2-Iodo-4-methylaniline (Recommended) This route relies on the condensation of 2-iodo-4-methylaniline with formaldehyde to form an iminium intermediate, followed by in situ hydride reduction. The causality of the reagent choice is critical: Sodium cyanoborohydride (NaBH₃CN) is selected over Sodium borohydride (NaBH₄) because NaBH₃CN is stable in the mildly acidic conditions (pH 4–5) required to protonate the imine. This ensures the hydride only attacks the highly electrophilic iminium ion, preventing the premature reduction of formaldehyde. This strict chemoselectivity consistently drives yields above 90% 3.

Route C: Direct N-Alkylation with Methyl Iodide Direct Sₙ2 alkylation using MeI and a base (e.g., K₂CO₃) is kinetically problematic. The secondary amine product is more nucleophilic than the primary amine starting material, leading to unavoidable over-alkylation into the tertiary N,N-dimethyl derivative. Consequently, isolated yields rarely exceed 50%.

PathwayComparison SM1 N,4-Dimethylaniline Product 2-Iodo-N,4-dimethylaniline SM1->Product Route A: NIS, AcOH Yield: ~58% (Electrophilic Iodination) SM2 2-Iodo-4-methylaniline SM2->Product Route B: CH2O, NaBH3CN Yield: >90% (Reductive Amination) SM2->Product Route C: MeI, K2CO3 Yield: <50% (Direct N-Alkylation)

Logical comparison of three synthetic routes to 2-Iodo-N,4-dimethylaniline.

Quantitative Yield Comparison

The following table synthesizes the performance metrics of the three routes, providing a clear objective comparison for scale-up considerations.

Synthetic RoutePrimary ReagentsReaction TimePrimary ByproductIsolated YieldScalability
A. Electrophilic Iodination NIS, AcOH, DMF4 - 6 hoursOxidative degradation products55% - 60%Moderate
B. Reductive Amination CH₂O, NaBH₃CN, MeOH12 - 16 hoursTrace unreacted starting material>90% Excellent
C. Direct N-Alkylation MeI, K₂CO₃, MeCN8 - 12 hoursN,N-dimethyl over-alkylation40% - 50%Poor

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems. Observational cues are embedded within the steps to confirm reaction progress without relying solely on offline analytics.

Protocol 1: Reductive Amination (Route B - Optimal Yield)

Adapted from standard N-alkylation procedures for ortho-haloanilines 3.

  • Imine Formation: Dissolve 2-iodo-4-methylaniline (1.0 equiv) in anhydrous MeOH (0.2 M). Add aqueous formaldehyde (37% w/w, 1.2 equiv) followed by glacial acetic acid (1.5 equiv).

  • Pre-Reduction Stirring: Stir the mixture at room temperature for 30 minutes. Causality: This incubation period is mandatory to allow complete thermodynamic conversion of the amine to the iminium ion before the reducing agent is introduced.

  • Controlled Reduction: Cool the reaction flask to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 1.3 equiv) in two portions over 30 minutes.

    • Self-Validation: Mild gas evolution (H₂) will be observed upon addition, indicating active hydride transfer.

  • Maturation: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching & Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

    • Self-Validation: The cessation of CO₂ bubbling visually confirms the complete neutralization of acetic acid and the destruction of excess borohydride.

  • Extraction & Purification: Extract the aqueous layer with Et₂O (3 × 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (5% DCM in petroleum ether) to yield the product as a pale yellow oil.

Workflow Step1 Step 1: Imine Formation Dissolve 2-Iodo-4-methylaniline in MeOH. Add CH2O & AcOH. Step2 Step 2: Reduction Cool to 0 °C. Add NaBH3CN in portions. Step1->Step2 Stir 30 min, RT Step3 Step 3: Workup Quench with NaHCO3. Extract with Et2O or DCM. Step2->Step3 Stir overnight, RT Step4 Step 4: Purification Flash Chromatography (5% DCM/Petroleum Ether). Step3->Step4 Dry over Na2SO4

Step-by-step experimental workflow for the reductive amination route.

Protocol 2: Electrophilic Iodination (Route A - Alternative)

Adapted from gold-catalyzed cascade cyclization precursor synthesis 2.

  • Activation: Dissolve N,4-dimethylaniline (1.0 equiv) in DMF. Add a catalytic amount of acetic acid to increase the electrophilicity of the incoming iodine source.

  • Halogenation: Shield the flask from light (to prevent radical pathways) and add N-Iodosuccinimide (NIS, 1.05 equiv) portion-wise at 0 °C.

    • Self-Validation: The reaction mixture will transition from clear to dark brown/red as trace free iodine is liberated.

  • Quenching: Once TLC (Hexanes/EtOAc 9:1) confirms the consumption of the starting material, quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃).

    • Self-Validation: The thiosulfate quench is self-indicating; the dark brown color will rapidly dissipate to a pale yellow, confirming the complete reduction of unreacted electrophilic iodine species.

  • Purification: Extract with EtOAc, wash heavily with brine (to remove DMF), dry, and purify via column chromatography.

References

  • Kyoto University. "Gold(I)-Catalyzed Cascade Cyclization of Anilines". Kyoto University Research Information Repository. Available at:[Link]

  • Sustac Roman, D., Takahashi, Y., & Charette, A.B. "Potassium tert-Butoxide Promoted Intramolecular Arylation via a Radical Pathway". AWS / Supporting Information. Available at: [Link]

Sources

Comparative

FTIR Analysis of 2-Iodo-N,4-dimethylaniline: A Comparative Guide to ATR vs. KBr Transmission Methodologies

For drug development professionals and analytical scientists, the precise structural characterization of halogenated aromatic amines is a critical quality control step. 2-Iodo-N,4-dimethylaniline presents a unique spectr...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical scientists, the precise structural characterization of halogenated aromatic amines is a critical quality control step. 2-Iodo-N,4-dimethylaniline presents a unique spectroscopic challenge: it contains a weak secondary amine (N-H) stretch that is easily obscured by environmental artifacts, alongside a heavy-atom carbon-iodine (C-I) bond that vibrates at the extreme edge of the mid-infrared spectrum[1][2].

This guide objectively compares the two dominant Fourier Transform Infrared (FTIR) sampling techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission —to determine the optimal workflow for analyzing this specific compound.

Chemical Profile & Expected FTIR Signatures

2-Iodo-N,4-dimethylaniline consists of a benzene ring substituted with an iodine atom at the ortho position, a methyl group at the para position, and an N-methylamino group. Understanding the causality behind its vibrational modes is essential for accurate spectral interpretation. Because iodine is a massive atom, the C-I bond requires very little energy to stretch, pushing its absorption band deep into the far-infrared/fingerprint region[2]. Conversely, the secondary amine produces a single, relatively weak N-H stretching band, unlike the distinct doublet seen in primary amines[3][4].

Table 1: Quantitative Summary of Expected FTIR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / Characteristic
Secondary Amine N-H Stretch~3450Weak to Medium, single sharp peak[3]
Aromatic Ring C-H Stretch3010 – 3100Weak, located just above 3000 cm⁻¹[4]
Methyl Groups Aliphatic C-H Stretch2800 – 2950Medium, multiple bands (N-CH₃, Ar-CH₃)[3][4]
Aromatic Ring C=C Ring Stretch1500 – 1600Strong, sharp[2]
Aromatic Amine C-N Stretch1250 – 1350Medium to Strong
Aryl Iodide C-I Stretch500 – 600Strong, sharp (requires extended range optics)[1][2]

Comparative Performance: ATR-FTIR vs. KBr Pellet

The choice of sampling interface has a decisive influence on the reliability of the resulting spectrum[5]. For 2-Iodo-N,4-dimethylaniline, the analytical objective dictates the method.

The N-H Stretch Dilemma (Moisture Interference)

KBr is inherently hygroscopic. During the grinding and pressing phases, KBr rapidly absorbs atmospheric moisture. This introduces a massive, broad O-H stretching band between 3200 and 3600 cm⁻¹[6]. Because the secondary N-H stretch of 2-Iodo-N,4-dimethylaniline (~3450 cm⁻¹) is relatively weak, it is frequently swallowed entirely by this water artifact[6]. ATR-FTIR, which requires no hygroscopic matrix, completely bypasses this issue, yielding a pristine baseline in the high-frequency region[5][6].

The C-I Detection Limit (Optical Cut-offs)

While ATR excels at moisture exclusion, it faces hardware limitations in the fingerprint region. Standard ATR crystals made of Zinc Selenide (ZnSe) often cut off around 650 cm⁻¹, rendering the critical C-I stretch (500–600 cm⁻¹) invisible. To detect the iodine substitution via ATR, a Diamond or Germanium crystal with extended low-frequency optics is strictly required[7]. KBr windows, however, naturally transmit down to 400 cm⁻¹, making transmission FTIR highly effective for halogen detection[1].

Table 2: Methodological Comparison Matrix
ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation < 1 minute (Direct application)[8]10–15 minutes (Grinding, pressing)[7]
Moisture Sensitivity Zero (Ideal for N-H band fidelity)[6]High (Risk of O-H masking N-H band)[6][9]
C-I Band Detection Requires specialized extended-range crystal[7]Excellent (Standard KBr transmits to 400 cm⁻¹)[1]
Reproducibility High (Dependent on applied pressure)[5]Variable (Dependent on operator skill)[7]

Self-Validating Experimental Protocols

To ensure scientific integrity, every FTIR workflow must include internal validation checks to prevent false data acquisition.

Protocol A: ATR-FTIR Workflow (Recommended for High-Throughput & N-H Fidelity)

Causality: ATR relies on an evanescent wave that penetrates only 1–5 µm into the sample[5]. Therefore, absolute surface contact and a pristine crystal are non-negotiable.

  • Crystal Validation: Clean the Diamond ATR crystal with high-purity isopropanol and a lint-free wipe.

  • Background Acquisition: Run a background scan (4000–400 cm⁻¹).

    • Self-Validation Check: The baseline must be perfectly flat. A broad peak at ~3300 cm⁻¹ indicates residual solvent or moisture; a peak at 2350 cm⁻¹ indicates an atmospheric CO₂ imbalance. Do not proceed until the background is clear.

  • Sample Application: Place 2–3 mg of solid 2-Iodo-N,4-dimethylaniline directly onto the center of the crystal[10].

  • Pressure Application: Lower the pressure anvil until the clutch clicks.

    • Causality: High pressure forces the solid into the optical interface, preventing air gaps that severely diminish signal intensity[7].

  • Data Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹. Apply an ATR correction algorithm in the software to adjust for the wavelength-dependent penetration depth, which otherwise artificially intensifies the low-frequency C-I band relative to the high-frequency N-H band.

Protocol B: KBr Pellet Transmission Workflow (Alternative for Far-IR C-I Analysis)

Causality: The sample must be diluted in an IR-inactive matrix to prevent total absorption, and the particle size must be smaller than the wavelength of IR light to prevent Mie scattering[8][9].

  • Matrix Desiccation: Bake spectroscopic-grade KBr powder at 105°C for at least 2 hours to drive off interstitial water, then store in a desiccator.

  • Homogenization: In an agate mortar, combine 1 mg of 2-Iodo-N,4-dimethylaniline with 100 mg of dry KBr (1:100 ratio)[8]. Grind vigorously for 2 minutes.

    • Causality: Insufficient grinding leaves large particles that scatter light, causing a sloping baseline at the high-frequency end of the spectrum[7][9].

  • Pellet Pressing: Transfer the powder to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes[7].

  • Validation & Acquisition:

    • Self-Validation Check: Hold the pressed pellet up to the light. It must be largely transparent. If it is opaque or cloudy, moisture was absorbed or grinding was insufficient; discard and remake[7].

  • Data Acquisition: Place the pellet in the transmission holder and acquire 32 scans against a blank KBr background.

Methodological Decision Workflow

The following diagram illustrates the logical decision-making process for analyzing halogenated secondary amines based on the specific analytical priorities of the laboratory.

FTIR_Workflow Start 2-Iodo-N,4-dimethylaniline Sample Analysis Decision Is rapid screening or moisture exclusion prioritized? Start->Decision ATR ATR-FTIR Method (Diamond Crystal) Decision->ATR  Yes   KBr Transmission Method (KBr Pellet) Decision->KBr  No   ATR_Pros High Fidelity N-H Band Zero O-H Interference ATR->ATR_Pros KBr_Cons Risk of O-H Masking Requires Rigorous Drying KBr->KBr_Cons CI_Check Verify C-I Stretch (500-600 cm⁻¹) ATR_Pros->CI_Check KBr_Cons->CI_Check

Decision workflow for selecting the optimal FTIR sampling technique for halogenated secondary amines.

Sources

Safety & Regulatory Compliance

Safety

2-Iodo-N,4-dimethylaniline proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of 2-Iodo-N,4-dimethylaniline As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and researchers with a s...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 2-Iodo-N,4-dimethylaniline

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and researchers with a self-validating system for managing 2-Iodo-N,4-dimethylaniline (CAS: 835872-99-6). This guide bridges the gap between theoretical toxicology and practical laboratory logistics, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines while protecting personnel from the insidious risks of halogenated aromatic amines.

To handle a chemical safely, one must understand its mechanism of action. 2-Iodo-N,4-dimethylaniline is a halogenated aromatic amine. Its danger lies in two specific structural features:

  • The Aromatic Amine Core: Like other anilines, this compound can be metabolically activated in vivo (e.g., via N-hydroxylation) to form reactive intermediates that oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+)[1]. This results in methemoglobinemia, a condition where the blood loses its oxygen-carrying capacity, leading to hypoxia, cyanosis, and potentially fatal cardiac arrhythmias[1].

  • The Halogen (Iodine) Substituent: The presence of the iodine atom increases the lipophilicity of the molecule, enhancing dermal absorption and environmental persistence. Furthermore, halogenated aromatic compounds require highly specific disposal streams because improper incineration can lead to the formation of highly toxic dioxins and furans.

Physicochemical and Hazard Summary

The following table summarizes the quantitative and qualitative data required for rapid operational reference.

ParameterSpecification / Detail
Chemical Name 2-Iodo-N,4-dimethylaniline
CAS Number 835872-99-6
Molecular Weight 247.08 g/mol
Primary Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritant, Methemoglobinemia inducer[1]
Waste Classification Halogenated Organic Waste[2]
Incompatible Materials Strong oxidizing agents, strong acids
Required PPE Nitrile gloves (double-gloving recommended), chemical safety goggles, lab coat

Operational Protocol: Safe Handling

Every step in this protocol is a self-validating system designed to prevent exposure before it occurs.

  • Engineering Controls Verification: Always handle 2-Iodo-N,4-dimethylaniline inside a certified chemical fume hood. Self-Validation: Check the digital monitor to verify an inward face velocity of 80-120 feet per minute (fpm) before opening the primary container.

  • PPE Integrity Check: Because aromatic amines are readily absorbed through the skin, standard latex is insufficient[1]. Use high-quality nitrile gloves. Self-Validation: Inflate the gloves slightly and inspect for micro-tears before donning. If handling large volumes, utilize heavier-duty butyl rubber gloves.

  • Workspace Preparation: Clear the fume hood of incompatible materials (e.g., strong oxidizers). Ensure a secondary containment tray is present beneath your reaction vessel to catch potential spills immediately, preventing contamination of the hood's airfoil.

Disposal Plan: Step-by-Step Methodology

Proper disposal is critical. Halogenated organic waste must never be mixed with non-halogenated solvents[2]. Incinerating halogenated compounds requires specialized, high-temperature facilities equipped with scrubbers. Mixing these streams unnecessarily increases the volume of expensive, high-risk waste.

  • Step 1: Waste Segregation

    • Designate a specific waste container exclusively for Halogenated Organic Waste .

    • Self-Validation Check: Before adding waste, verify the container's log to ensure no incompatible chemicals (e.g., nitric acid) are present, which could cause an exothermic reaction or dangerous gas evolution.

  • Step 2: Containment

    • Use a chemically compatible container, such as High-Density Polyethylene (HDPE) or glass[3].

    • Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume.

  • Step 3: Satellite Accumulation Area (SAA) Management

    • Store the waste in a designated SAA at or near the point of generation.

    • Under EPA regulations (40 CFR 262.15), an SAA may accumulate up to 55 gallons of non-acute hazardous waste[3].

    • The container must remain tightly closed at all times unless actively adding or removing waste[3]. Do not leave funnels resting in the container.

  • Step 4: Labeling and Transfer

    • Label the container conspicuously with the words "Hazardous Waste," the specific chemical constituents (e.g., "Halogenated Waste: Dichloromethane, 2-Iodo-N,4-dimethylaniline"), and the accumulation start date[3].

    • Once the container is full or reaches the 55-gallon limit, it must be transferred to the facility's Central Accumulation Area (CAA) within three consecutive calendar days[3].

Emergency Spill Response

  • Evacuate & Isolate: Alert personnel and restrict access to the spill area immediately.

  • Protect: Don appropriate PPE (respirator if ventilation is compromised, heavy-duty gloves, and chemical-resistant apron).

  • Contain & Absorb: Cover the spill with a compatible inert absorbent material (e.g., vermiculite or sand). Crucial Note: Do NOT use combustible materials like sawdust, as the amine may react.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontaminate: Wash the spill area with soap and water, collecting the wash water as hazardous waste, as it will contain trace amounts of the toxic amine.

Disposal Workflow Visualization

G A Waste Generation (2-Iodo-N,4-dimethylaniline) B Segregation: Halogenated Organic Waste Stream A->B C Containment: HDPE or Glass with Secondary Containment B->C D Satellite Accumulation Area (SAA): Max 55 Gallons (40 CFR 262.15) C->D E Central Accumulation Area (CAA): Facility Waste Storage D->E F Off-site Disposal: High-Temperature Incineration E->F

Figure 1: Step-by-step disposal workflow for halogenated aromatic amine waste under EPA RCRA.

References

  • Title: Hazardous Waste Disposal Guide - Research Safety Source: Northwestern University URL: [Link]

  • Title: 40 CFR 262.15 -- Satellite accumulation area regulations for small and large quantity generators Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Aniline | Medical Management Guidelines | Toxic Substance Portal Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-Iodo-N,4-dimethylaniline

Standard Operating Procedure & Safety Architecture for Handling 2-Iodo-N,4-dimethylaniline As a Senior Application Scientist, I recognize that handling highly reactive halogenated aromatic amines requires more than basic...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Architecture for Handling 2-Iodo-N,4-dimethylaniline

As a Senior Application Scientist, I recognize that handling highly reactive halogenated aromatic amines requires more than basic compliance—it demands a deep understanding of chemical causality. 2-Iodo-N,4-dimethylaniline (CAS: 835872-99-6) is an invaluable electrophilic building block in transition-metal-catalyzed cross-coupling reactions for drug discovery[1]. However, its structural features (an ortho-iodine and an N-methyl group) confer severe toxicological risks.

This guide provides a self-validating safety architecture and operational workflow to ensure your laboratory operations remain highly efficient and uncompromisingly safe.

Mechanistic Hazard Assessment & Physicochemical Profile

To handle 2-Iodo-N,4-dimethylaniline safely, one must understand the why behind its hazards.

  • Dermal Penetration & Lipophilicity: The incorporation of iodine and methyl groups significantly increases the molecule's lipophilicity compared to parent anilines. This allows the compound to rapidly permeate the stratum corneum and standard latex or thin nitrile laboratory gloves.

  • Methemoglobinemia Risk: Systemic absorption (via dermal contact or inhalation) leads to hepatic metabolism via Cytochrome P450 enzymes. This produces highly reactive N-hydroxylamine intermediates that oxidize ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron, severely impairing oxygen transport and causing tissue hypoxia (cyanosis)[2][3].

  • Environmental Persistence: Halogenated anilines are highly toxic to aquatic life with long-lasting effects[4].

Table 1: Physicochemical & Hazard Profile

Property / Hazard Value / Classification
CAS Number 835872-99-6[1]
Molecular Formula C8H10IN[1]
Molecular Weight 247.08 g/mol [1]
Acute Toxicity (Oral/Dermal/Inhalation) Category 3 / 4 (Toxic/Harmful)[3][4]
Skin/Eye Irritation Category 2 / 2A[3][5]

| Target Organ Toxicity (STOT SE) | Category 3 (Respiratory system)[3][5] |

G A 2-Iodo-N,4-dimethylaniline (Lipophilic) B Hepatic CYP450 N-Oxidation A->B Dermal/Inhalation Absorption C N-Hydroxylamine Intermediate B->C Metabolic Activation D Methemoglobinemia (Fe2+ → Fe3+) C->D Erythrocyte Toxicity

Fig 1: CYP450-mediated metabolic activation of halogenated anilines leading to methemoglobinemia.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The following matrix outlines the self-validating defense system required for this compound[3][4].

PPE CategoryRequired SpecificationScientific Rationale
Hand Protection Double-gloving: Inner Nitrile (0.11 mm) + Outer Butyl Rubber (0.3 mm)Butyl rubber provides superior breakthrough resistance against lipophilic aromatic amines. The inner nitrile layer ensures tactile sensitivity and acts as a secondary defense if the outer layer is compromised.
Eye/Face Protection Chemical splash goggles AND a full-face shieldProtects mucosal membranes from micro-aerosolization or accidental splashing during solvent dissolution[4].
Body Protection Tyvek® disposable coveralls over a flame-resistant (FR) lab coatPrevents microscopic dust or liquid droplets from permeating standard woven cotton lab coats and reaching the skin.
Respiratory NIOSH-approved N95/P100 particulate respirator or PAPREssential if handling outside a fume hood to prevent inhalation of sublimated vapors or fine particulates[5].

Operational Workflow & Safe Handling Protocols

Because 2-Iodo-N,4-dimethylaniline can exist as a low-melting solid or viscous liquid depending on ambient conditions, the following step-by-step methodology ensures zero-exposure handling.

Phase 1: Environmental Setup

  • Ventilation: Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm[4].

  • Inert Atmosphere: Iodoanilines are sensitive to light and oxidative degradation[2]. Purge the reaction vessel and storage desiccator with Argon or Nitrogen to maintain chemical integrity and prevent the formation of reactive degradation byproducts.

  • Emergency Staging: Verify that an emergency eyewash station and safety shower are within a 10-second unobstructed path from the workstation[5].

Phase 2: Execution & Transfer

  • Weighing: Utilize anti-static weighing boats to prevent the electrostatic dispersion of particulates. If the compound presents as a viscous liquid, use positive-displacement pipettes to eliminate vapor-pressure-induced dripping.

  • Dissolution: Dissolve the compound in your designated solvent (e.g., anhydrous DMF or dichloromethane) completely within the fume hood before transferring it to the main reaction setup.

  • Containment: Cap all vials with PTFE-lined septa immediately after transfer. Never transport open containers across the laboratory.

Spill Management and Disposal Plan

A spill of a halogenated aniline requires immediate, calculated action to prevent vapor inhalation and surface contamination.

Immediate Spill Response:

  • Evacuate & Isolate: Evacuate personnel from the immediate vicinity and increase fume hood exhaust to maximum capacity[5].

  • Neutralization: Do not use water, as the compound is poorly soluble and will spread. Instead, cover the spill with a commercially available activated carbon absorbent or diatomaceous earth to trap the lipophilic molecules.

  • Oxidative Decontamination: After sweeping up the absorbent using spark-proof tools, wipe down the contaminated surface with a 10% sodium hypochlorite (bleach) solution. The bleach oxidizes the residual amine into a less hazardous, water-soluble state. Follow this with a final wipe using 70% ethanol.

Waste Disposal:

  • Segregation: Collect all contaminated consumables (pipette tips, gloves, absorbent materials) in a clearly labeled, sealable "Halogenated Organic Waste" container.

  • Incineration: Never dispose of aniline derivatives down the drain[4]. All waste must be routed to a licensed hazardous waste facility for high-temperature incineration equipped with a flue gas scrubber to neutralize iodine gas emissions[6].

References

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-N,4-dimethylaniline
Reactant of Route 2
Reactant of Route 2
2-Iodo-N,4-dimethylaniline
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